Pteropterin monohydrate
説明
特性
CAS番号 |
6164-84-7 |
|---|---|
分子式 |
C29H35N9O13 |
分子量 |
717.6 g/mol |
IUPAC名 |
(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid;hydrate |
InChI |
InChI=1S/C29H33N9O12.H2O/c30-29-37-23-22(25(44)38-29)33-15(12-32-23)11-31-14-3-1-13(2-4-14)24(43)36-18(28(49)50)6-9-20(40)34-16(26(45)46)5-8-19(39)35-17(27(47)48)7-10-21(41)42;/h1-4,12,16-18,31H,5-11H2,(H,34,40)(H,35,39)(H,36,43)(H,41,42)(H,45,46)(H,47,48)(H,49,50)(H3,30,32,37,38,44);1H2/t16-,17-,18-;/m0./s1 |
InChIキー |
ILEFWSCMCKEENJ-UVJOBNTFSA-N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Pteropterin monohydrate; Pteropterin, hydrate; |
製品の起源 |
United States |
Foundational & Exploratory
Pteropterin Monohydrate: A Technical Guide to its Discovery, Isolation, and Characterization from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteropterin, chemically known as pteroyl-L-glutamyl-γ-L-glutamyl-γ-L-glutamic acid, is a naturally occurring polyglutamated form of folic acid. Unlike the similarly named pterin (B48896) pigments first discovered in insect wings, pteropterin is a vital coenzyme involved in one-carbon metabolism. This technical guide provides a comprehensive overview of the discovery and isolation of pteropterin monohydrate from natural sources, with a focus on detailed experimental protocols and quantitative data. It is intended to serve as a valuable resource for researchers in natural product chemistry, biochemistry, and drug development who are interested in the study and utilization of folate polyglutamates.
Introduction: From Pterin Pigments to a Folic Acid Coenzyme
The term "pterin" originates from the Greek word "pteron" (wing), first used to describe the pigments isolated from butterfly wings by F.G. Hopkins in 1889[1]. These compounds, such as xanthopterin (B1683600) and leucopterin, are responsible for the vibrant colors of many insects[1][2]. However, the compound now known as pteropterin belongs to a different class of molecules: the folates.
The discovery of folic acid and its derivatives was driven by research into nutritional deficiencies that cause anemia[3][4]. It was found that in many biological systems, folic acid exists as polyglutamates, where multiple glutamic acid residues are attached to the pteroic acid core[5]. Pteropterin is the triglutamate form of folic acid and plays a crucial role as a coenzyme in the transfer of one-carbon units, which is essential for the biosynthesis of nucleotides and certain amino acids[5].
This guide will focus on the natural sources, isolation, and characterization of pteropterin, clarifying its distinct identity from the pterin pigments and detailing the methodologies for its study.
Natural Sources of Pteropterin
Pteropterin, as a folate polyglutamate, is found in a variety of natural sources, primarily microorganisms and to some extent in insects. Bacteria and yeast are known to synthesize a range of folate polyglutamates[2][6][7]. While insects do contain folates, the specific distribution and abundance of the triglutamate form (pteropterin) can vary[8][9][10][11].
For the purpose of isolation, bacterial cultures known to produce significant amounts of folate polyglutamates are often the preferred source. Species of Lactobacillus and Corynebacterium have been studied for their ability to synthesize these compounds[2][12].
Isolation and Purification of this compound
The isolation of this compound from natural sources is a multi-step process that requires careful handling to prevent degradation of the molecule. The following protocol is a generalized methodology based on established techniques for the extraction and purification of folate polyglutamates from bacterial cultures.
Experimental Workflow
Caption: General workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
Protocol 1: Extraction of Folate Polyglutamates from Bacterial Cells
-
Cell Culture and Harvest:
-
Cultivate a suitable bacterial strain (e.g., Lactobacillus casei) in a folate-free medium supplemented with p-aminobenzoic acid to promote folate synthesis.
-
Harvest the cells in the late logarithmic growth phase by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with a cold phosphate (B84403) buffer and resuspend in the extraction buffer.
-
-
Extraction:
-
Prepare an extraction buffer consisting of 100 mM ammonium (B1175870) acetate, 1% (w/v) ascorbic acid, and 0.2% (v/v) 2-mercaptoethanol, with the pH adjusted to 7.8[13]. The antioxidants are crucial to prevent the oxidative degradation of reduced folates.
-
Homogenize the cell suspension using a sonicator or a bead beater.
-
Immediately after homogenization, heat the mixture in a boiling water bath for 10-15 minutes to denature folate-binding proteins and enzymes that could degrade the target compound[6][13].
-
Cool the extract rapidly on ice and then centrifuge at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant, which contains the crude folate extract.
-
Protocol 2: Purification by Solid Phase and High-Performance Liquid Chromatography
-
Solid Phase Extraction (SPE):
-
Use an anion exchange SPE cartridge to concentrate the folates from the crude extract[14].
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with a low-ionic-strength buffer to remove unbound impurities.
-
Elute the bound folates with a high-ionic-strength buffer or a buffer with a different pH.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the folate-containing fraction from SPE using preparative reverse-phase HPLC[15].
-
A C18 column is commonly used for the separation of folate derivatives.
-
The mobile phase typically consists of a gradient of an aqueous buffer (e.g., potassium phosphate or formic acid) and an organic solvent like acetonitrile (B52724) or methanol[14][15].
-
Monitor the elution profile using a UV detector, typically at wavelengths around 280 nm and 350 nm where folates exhibit absorbance.
-
Collect the fractions corresponding to the peak of pteropterin.
-
-
Final Steps:
-
Pool the pure fractions of pteropterin.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize the aqueous solution to obtain pteropterin as a solid. The presence of water during lyophilization can lead to the formation of the monohydrate.
-
Characterization of this compound
The identity and purity of the isolated this compound can be confirmed using a combination of spectroscopic and spectrometric techniques.
Spectroscopic and Spectrometric Data
| Technique | Expected Observations for Pteropterin |
| UV-Visible Spectroscopy | In neutral or acidic solution, expect absorption maxima around 280 nm and 350 nm, characteristic of the pterin ring system[16]. |
| Mass Spectrometry (MS) | The exact mass of pteropterin (C29H33N9O12) is 699.2249. Electrospray ionization (ESI) in positive or negative mode can be used to determine the molecular weight[14]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will show characteristic signals for the pterin ring, the p-aminobenzoyl moiety, and the three glutamic acid residues. The spectra will be more complex than that of folic acid due to the additional glutamate (B1630785) units[17][18]. |
Enzymatic Hydrolysis for Structural Confirmation
To confirm the polyglutamate structure, the isolated compound can be treated with a γ-glutamyl hydrolase (conjugase)[6][19][20]. This enzyme specifically cleaves the γ-glutamyl linkages, converting pteropterin into pteroylmonoglutamic acid (folic acid). The resulting product can be identified by co-chromatography with a folic acid standard.
Biological Role and Signaling
Pteropterin, as a folate polyglutamate, is a critical coenzyme in one-carbon metabolism. The polyglutamate tail is essential for the cellular retention of folates and for the binding affinity to enzymes involved in this pathway.
One-Carbon Metabolism Pathway
Caption: Role of pteropterin (as a tetrahydrofolate polyglutamate) in one-carbon metabolism.
In its reduced form, tetrahydrofolate polyglutamate (including the triglutamate, pteropterin), accepts one-carbon units from donors like serine. These one-carbon units, carried as methyl, methylene, or formyl groups, are then used in key biosynthetic pathways, including the synthesis of thymidylate (a DNA precursor), purines (for DNA and RNA), and the regeneration of methionine.
Conclusion
This compound, a triglutamate form of folic acid, is a vital coenzyme with a rich history intertwined with the discovery of B vitamins. Its isolation from natural sources, particularly microorganisms, requires a systematic approach involving careful extraction to prevent degradation and multi-step chromatographic purification. The characterization of this molecule relies on a combination of modern spectroscopic techniques and classical enzymatic methods. A thorough understanding of the isolation and biological function of pteropterin is essential for researchers exploring folate metabolism, microbial biosynthesis, and the development of new therapeutic agents.
References
- 1. Comprehensive profiling of folates across polyglutamylation and one-carbon states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. karger.com [karger.com]
- 4. A history of the isolation and identification of folic acid (folate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pteroylpolyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaepublishstorage.blob.core.windows.net [oaepublishstorage.blob.core.windows.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Folate contents in insects as promising food components quantified by stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Folic acid and the growth of insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involvement of Microbiota in Insect Physiology: Focus on B Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimized Extraction and Characterization of Folates From Date Palm Fruits and Their Tracking During Fruits Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-performance liquid chromatographic separation of physiological folate monoglutamate compounds. Investigation of absorption and conversion of pteroylglutamic acid in the small intestine of the rat in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. mdpi.com [mdpi.com]
- 18. An atomic resolution description of folic acid using solid state NMR measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Studies on the enzymatic hydrolysis of polyglutamyl folates by chicken liver folyl poly-gamma-glutamyl carboxypeptidase. I. Intracellular localization, purification and partial characterization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Studies on the enzymatic hydrolysis of polyglutamyl folates by chicken liver folyl poly-gamma-glutamyl carboxypeptidase. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Pteropterin Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteropterin, a polyglutamated derivative of folic acid, plays a role in one-carbon metabolism, crucial for the biosynthesis of nucleotides and amino acids. Understanding its biosynthetic pathway is essential for research in cancer biology, antimicrobial drug development, and nutritional science. This technical guide provides a detailed overview of the enzymatic cascade leading to the synthesis of pteropterin, with a focus on the core chemical transformations and the enzymes that catalyze them. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate the metabolic pathway and experimental workflows.
Introduction
Pteropterin, chemically known as N-[N-[N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-γ-glutamyl]-L-γ-glutamyl]-L-glutamic acid, is a naturally occurring pteridine (B1203161) derivative.[1] It is structurally analogous to folic acid but possesses a triglutamate side chain instead of a single glutamate (B1630785) residue.[2] This polyglutamylation is critical for its biological activity and intracellular retention. Pteropterin monohydrate refers to the crystalline form of the molecule that incorporates one molecule of water. The biosynthesis of pteropterin follows the general pathway of folate synthesis, with additional enzymatic steps for the extension of the glutamate chain. This guide will dissect this pathway, starting from the synthesis of the pterin (B48896) core to the final polyglutamylation steps.
The Biosynthetic Pathway of Pteropterin
The de novo synthesis of pteropterin can be conceptually divided into three main stages:
-
Formation of the Pterin Core: Synthesis of 7,8-dihydropterin (B103510) from guanosine (B1672433) triphosphate (GTP).
-
Formation of the Pteroic Acid Core: Condensation of the pterin moiety with para-aminobenzoic acid (pABA).
-
Glutamylation: Sequential addition of glutamate residues to form the final pteropterin molecule.
Stage 1: Formation of the Pterin Core
The biosynthesis of all pteridines, including the pterin core of pteropterin, begins with GTP.[3] This multi-step process is catalyzed by a series of enzymes, with GTP cyclohydrolase I being the first and rate-limiting enzyme.
-
Step 1: GTP to 7,8-Dihydroneopterin (B1664191) Triphosphate. GTP cyclohydrolase I (GCH1) catalyzes the complex rearrangement and ring expansion of GTP to form 7,8-dihydroneopterin triphosphate.[4][5]
-
Step 2: 7,8-Dihydroneopterin Triphosphate to 6-Hydroxymethyl-7,8-dihydropterin (B3263101). 6-Pyruvoyl-tetrahydropterin synthase (PTPS) then converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin. Subsequently, sepiapterin (B94604) reductase can reduce this intermediate to 6-hydroxymethyl-7,8-dihydropterin.
-
Step 3: 6-Hydroxymethyl-7,8-dihydropterin to 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate. The pterin precursor is then pyrophosphorylated by dihydropteroate (B1496061) synthase (DHPS), which possesses pyrophosphokinase activity in many organisms, to form 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
Stage 2: Formation of the Pteroic Acid Core
-
Step 4: Condensation with p-Aminobenzoic Acid (pABA). Dihydropteroate synthase (DHPS) catalyzes the condensation of DHPPP with pABA to form 7,8-dihydropteroate.[2] This step is a critical branch point, committing the pterin intermediate to the folate biosynthetic pathway.
Stage 3: Glutamylation
-
Step 5: First Glutamylation. Dihydrofolate synthase (DHFS) adds the first L-glutamate residue to 7,8-dihydropteroate in an ATP-dependent reaction, forming 7,8-dihydrofolate (DHF).[2][6]
-
Step 6 & 7: Polyglutamylation. Folylpolyglutamate synthetase (FPGS) sequentially adds two additional L-glutamate residues to DHF.[4] This enzyme catalyzes the formation of a γ-glutamyl peptide bond, resulting in the formation of pteroyl-di-γ-glutamate and finally pteroyl-tri-γ-glutamate, which is pteropterin. In some organisms, DHFS and FPGS activities are carried out by a single bifunctional enzyme.[2][7]
The final pteropterin molecule is then typically reduced to its active tetrahydro form by dihydrofolate reductase (DHFR).
Quantitative Data
Quantitative data for the specific enzymes and intermediates in the pteropterin biosynthetic pathway are often studied in the broader context of folate metabolism. The following table summarizes key kinetic parameters for the enzymes involved.
| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Organism | Reference |
| GTP Cyclohydrolase I | GTP | 7,8-Dihydroneopterin triphosphate | 1.5 - 100 | 0.02 - 1.5 | E. coli, Human | [4] |
| Dihydropteroate Synthase (DHPS) | DHPPP, pABA | 7,8-Dihydropteroate | DHPPP: 1-10pABA: 0.1-5 | 0.1 - 10 | E. coli, S. aureus | [2] |
| Dihydrofolate Synthase (DHFS) | 7,8-Dihydropteroate, L-Glutamate, ATP | 7,8-Dihydrofolate | Dihydropteroate: 0.5-5L-Glutamate: 50-500ATP: 10-100 | 0.1 - 5 | E. coli | [6] |
| Folylpolyglutamate Synthetase (FPGS) | Tetrahydrofolate, L-Glutamate, ATP | Tetrahydrofolylpolyglutamate | Tetrahydrofolate: 1-20L-Glutamate: 100-1000ATP: 20-200 | 0.01 - 1 | Human, E. coli | [4][7] |
Note: The kinetic parameters can vary significantly depending on the organism, assay conditions, and the specific folate substrate used (mono- or polyglutamated).
Experimental Protocols
Assay for Dihydropteroate Synthase (DHPS) Activity
This protocol is based on the spectrophotometric measurement of the formation of 7,8-dihydropteroate.
Materials:
-
Enzyme: Purified DHPS
-
Substrates: 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), p-Aminobenzoic acid (pABA)
-
Buffer: 100 mM Tris-HCl, pH 8.5, containing 10 mM MgCl2 and 5 mM DTT
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.5), 10 mM MgCl2, 5 mM DTT, 100 µM pABA, and 50 µM DHPPP in a final volume of 1 ml.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified DHPS enzyme.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of 7,8-dihydropteroate.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of 7,8-dihydropteroate.
Assay for Folylpolyglutamate Synthetase (FPGS) Activity
This protocol utilizes radiolabeled L-[3H]glutamate to measure its incorporation into a folate substrate.
Materials:
-
Enzyme: Purified FPGS
-
Substrates: Tetrahydrofolate (or another suitable folate substrate), L-[3H]glutamate, ATP
-
Buffer: 100 mM Tris-HCl, pH 8.5, containing 20 mM KCl, 10 mM MgCl2, and 5 mM DTT
-
DEAE-cellulose filter discs
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.5), 20 mM KCl, 10 mM MgCl2, 5 mM DTT, 5 mM ATP, 500 µM tetrahydrofolate, and 1 mM L-[3H]glutamate (with a specific activity of ~1 Ci/mmol) in a final volume of 100 µl.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified FPGS enzyme.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 10 µl of 1 M HCl.
-
Spot an aliquot of the reaction mixture onto a DEAE-cellulose filter disc.
-
Wash the filter discs three times with 50 mM sodium phosphate (B84403) buffer, pH 7.0, to remove unincorporated L-[3H]glutamate.
-
Dry the filter discs and measure the radioactivity using a scintillation counter.
-
Calculate the amount of incorporated glutamate based on the specific activity of the L-[3H]glutamate.
Visualizations
The following diagrams illustrate the biosynthetic pathway of pteropterin and a general experimental workflow for studying this pathway.
Caption: Biosynthetic pathway of Pteropterin from GTP.
Caption: General workflow for enzymatic studies of Pteropterin biosynthesis.
Conclusion
The biosynthesis of this compound is a fundamental metabolic pathway that integrates pterin synthesis, folate production, and polyglutamylation. A thorough understanding of the enzymes involved, their kinetics, and the methods to study them is crucial for advancing research in related fields. This technical guide provides a foundational overview to support researchers, scientists, and drug development professionals in their endeavors to explore the intricacies of pteropterin metabolism and its implications for human health and disease. Further research is warranted to elucidate the specific regulatory mechanisms governing pteropterin levels in different organisms and tissues.
References
- 1. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of the bifunctional dihydrofolate synthase–folylpolyglutamate synthase from Plasmodium falciparum; a potential novel target for antimalarial antifolate inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Enzymes involved in folate metabolism and its implication for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pteroylpolyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydrofolate synthase - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
Pteropterin Monohydrate: A Technical Guide to Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteropterin, a polyglutamated derivative of folic acid, plays a significant role in folate metabolism. Understanding its precise chemical structure and stereochemistry is crucial for elucidating its biological functions and for the rational design of therapeutic agents that target folate pathways. This technical guide provides a comprehensive overview of the chemical structure and stereochemical nature of Pteropterin monohydrate. Due to the limited availability of direct crystallographic data for this compound, this guide leverages structural data from its closely related analogue, folic acid dihydrate, to provide a detailed quantitative analysis. Furthermore, it outlines standardized experimental protocols for the structural characterization of such molecules and presents logical workflows for these analytical processes.
Chemical Structure of this compound
Pteropterin is a complex organic molecule composed of a pteridine (B1203161) ring system, a p-aminobenzoic acid (PABA) moiety, and three L-glutamic acid residues linked by gamma-peptide bonds. The monohydrate form incorporates one molecule of water into its structure.
The fundamental structure consists of:
-
A Pteridine Moiety: A bicyclic heteroaromatic system comprising a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring. Specifically, it is a 2-amino-4-oxo-1,4-dihydropteridine.
-
A p-Aminobenzoyl Glutamate (B1630785) Moiety: The pteridine ring is linked via a methylene (B1212753) bridge at its 6-position to the amino group of p-aminobenzoic acid. This is, in turn, amide-linked to the amino group of the first L-glutamic acid residue.
-
A Tri-L-glutamate Tail: Two additional L-glutamic acid residues are sequentially linked via peptide bonds between the gamma-carboxyl group of the preceding glutamate and the alpha-amino group of the subsequent one.
The systematic IUPAC name for Pteropterin is (2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid[1]. The molecular formula for the anhydrous form is C₂₉H₃₃N₉O₁₂ and for the monohydrate is C₂₉H₃₅N₉O₁₃[2].
Quantitative Structural Data
Direct single-crystal X-ray diffraction data for this compound is not publicly available. However, the crystal structure of folic acid dihydrate, which shares the same core pteridine and p-aminobenzoyl glutamate structure, provides valuable insights into the expected bond lengths and angles of the core structure of Pteropterin. The crystal structure of folic acid dihydrate has been determined by X-ray diffraction[3]. It crystallizes in the space group P2₁2₁2₁ with Z = 4[4]. The molecule adopts an extended conformation where the pteridine ring is in the keto form[3].
The following table summarizes the unit cell parameters for folic acid dihydrate as a reference for the core structure of Pteropterin.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 7.2758 Å[4] |
| b | 8.6322 Å[4] |
| c | 32.4172 Å[4] |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 2036.0 ų[4] |
| Z | 4 |
Stereochemistry of this compound
The stereochemistry of Pteropterin is defined by the chiral centers present in the three L-glutamic acid residues. The IUPAC name explicitly denotes the (S)-configuration at the alpha-carbon of each of the three glutamic acid units[1]. This is consistent with the common biological incorporation of the L-enantiomer of amino acids.
The key stereochemical features are:
-
(2S)-configuration: The first glutamic acid residue directly attached to the p-aminobenzoyl group has the (S) configuration at its alpha-carbon.
-
L-gamma-glutamyl linkages: The subsequent two glutamic acid residues are also of the L-configuration, corresponding to an (S)-configuration at their respective alpha-carbons. They are linked via gamma-peptide bonds.
The presence of these specific stereoisomers is critical for its recognition and processing by enzymes in biological systems.
Experimental Protocols for Structural Determination
The definitive determination of the chemical structure and stereochemistry of a molecule like this compound relies on a combination of spectroscopic and crystallographic techniques.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic structure of a crystalline compound.
Methodology:
-
Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent system. Crystals are grown using techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution. The goal is to obtain single crystals of sufficient size (typically >20 µm) and quality[5].
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and flash-cooling in a stream of liquid nitrogen to minimize radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays (e.g., from a Mo or Cu source) is directed at the crystal[5]. The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector.
-
Data Processing: The intensities and positions of the diffracted spots are measured. This data is used to determine the unit cell dimensions and space group of the crystal.
-
Structure Solution and Refinement: The phase problem is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final structure, including atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule, particularly in solution. For a molecule like Pteropterin, ¹H, ¹³C, and ¹⁵N NMR would be highly informative.
Methodology:
-
Sample Preparation: A small amount (typically a few milligrams) of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with appropriate pH adjustment).
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts and coupling constants of the hydrogen atoms, providing information about their local electronic environment and neighboring protons.
-
¹³C NMR: A one-dimensional carbon-13 NMR spectrum, often proton-decoupled, is acquired to identify the chemical shifts of the carbon atoms.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing which protons are connected through bonds.
-
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the solution-state conformation and stereochemistry of the molecule.
-
-
Data Analysis: The chemical shifts, coupling constants, and cross-peaks from the various NMR spectra are analyzed to assign all proton and carbon signals and to deduce the complete chemical structure and relative stereochemistry.
Visualizations
Logical Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the determination of the chemical structure and stereochemistry of a small molecule like this compound.
Role of Pteropterin in Folate Metabolism
Pteropterin, as a polyglutamated folate, is a key intermediate in the folate metabolic pathway. This pathway is essential for one-carbon transfers required for the synthesis of nucleotides and for the methylation of various substrates.
References
- 1. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nutripath.com.au [nutripath.com.au]
- 3. Folic acid: crystal structure and implications for enzyme binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
Pteropterin Monohydrate: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteropterin, also known as pteroyl-γ-glutamyl-γ-glutamylglutamic acid or Teropterin, is a folate analog characterized by the presence of three glutamic acid residues in its structure.[1] As an antimetabolite, it has been investigated for its potential antineoplastic properties, functioning through the inhibition of folate-dependent enzymes.[1][2] This technical guide provides an in-depth overview of the known physical and chemical properties of Pteropterin, with a focus on its monohydrate form where data is available. The information presented herein is intended to support research and development activities involving this compound.
Physicochemical Properties
The following tables summarize the key physical and chemical properties of Pteropterin. It is important to note that while the monohydrate is a common form, much of the publicly available quantitative data does not specify the hydration state and may refer to the anhydrous form.
Table 1: General and Chemical Properties of Pteropterin
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | [1] |
| Synonyms | Pteroyl-γ-glutamyl-γ-glutamylglutamic acid, Pteroyltriglutamic acid, PTGA, Teropterin | [1] |
| Molecular Formula | C29H35N9O13 (monohydrate) | [3] |
| C29H33N9O12 (anhydrous) | [4] | |
| Molecular Weight | 717.64 g/mol (monohydrate) | [3] |
| 699.63 g/mol (anhydrous) | [4][5] | |
| CAS Number | 6164-84-7 (hydrate) | [3][5] |
| 89-38-3 (anhydrous) | [1][4][5] |
Table 2: Physical Properties of Pteropterin
| Property | Value | Conditions | Reference(s) |
| Appearance | Crystalline solid. | - | [4] |
| Melting Point | >300 °C (decomposes) | Not specified | [6] |
| Solubility | Water: 0.10 mg/mL | 5 °C | [4] |
| Water: 3.00 mg/mL | 80 °C | [4] | |
| Soluble in NaOH solutions | - | [4] | |
| Poorly soluble in most organic solvents | - | [6] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of Pteropterin monohydrate. The following sections provide methodologies for key analytical techniques, adapted from general procedures for pteridine (B1203161) compounds and folic acid analogs.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and thermal decomposition profile of this compound.
Methodology:
-
Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Seal the pan hermetically or use a pinhole lid to allow for the escape of water vapor. A hermetically sealed pan will show the dehydration and subsequent melting/decomposition, while a pinhole lid will primarily show the dehydration event followed by the thermal behavior of the anhydrous form.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the heat flow as a function of temperature. The endothermic peak corresponding to the loss of water will indicate the dehydration temperature, and subsequent sharp endothermic or exothermic peaks will indicate melting and/or decomposition.[7][8]
Analysis of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To quantify the water content and assess the thermal stability of this compound.
Methodology:
-
Accurately weigh 5-10 mg of this compound into a TGA sample pan.
-
Place the pan into the TGA furnace.
-
Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Continuously monitor the sample weight as a function of temperature.
-
The initial weight loss should correspond to the loss of one mole of water per mole of Pteropterin. Subsequent weight losses at higher temperatures indicate decomposition.[7]
Purity and Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample and quantify its concentration.
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.0).[9][10]
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., the mobile phase or a dilute basic solution) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a weighed amount of the this compound sample in the same solvent as the standard to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the purity by the area percentage of the main peak and quantify the concentration by comparing the peak area to the calibration curve.
Structural Elucidation by UV-Visible and NMR Spectroscopy
2.4.1. UV-Visible Spectroscopy
Objective: To determine the UV-Visible absorption spectrum and identify the absorption maxima (λmax) of this compound.
Methodology:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., 0.1 M NaOH or a phosphate buffer of a specific pH). The concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).
-
Use the same solvent as a blank reference.
-
Scan the absorbance of the solution over a wavelength range of 200-400 nm.
-
Record the wavelengths of maximum absorbance (λmax). Pteridine derivatives typically exhibit characteristic absorption peaks in this region.[2]
2.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the 1H and 13C NMR spectra for structural confirmation of this compound.
Methodology:
-
Dissolve an appropriate amount of this compound (typically 5-10 mg for 1H, 20-50 mg for 13C) in a suitable deuterated solvent (e.g., DMSO-d6 or D2O with a small amount of NaOD to aid solubility).
-
Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the 1H and 13C NMR spectra on a high-field NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration (for 1H), and coupling patterns to confirm the molecular structure.[11][12]
Signaling Pathway and Experimental Workflows
Signaling Pathway: Inhibition of Folate Metabolism
Pteropterin, as a folic acid antagonist, exerts its biological effects by interfering with the folate metabolic pathway. A crucial enzyme in this pathway is Dihydrofolate Reductase (DHFR), which is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation. By inhibiting DHFR, Pteropterin depletes the intracellular pool of THF, thereby disrupting DNA synthesis and leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2][4]
Caption: Inhibition of the folate pathway by Pteropterin.
Experimental Workflow: Synthesis and Purification of Pteropterin
The synthesis of Pteropterin (pteroyl-γ-glutamyl-γ-glutamylglutamic acid) involves the coupling of a pteridine moiety with a tri-glutamic acid side chain. A generalized workflow for its synthesis and subsequent purification is outlined below. This process is based on established methods for the synthesis of related pteroylpolyglutamates.
Caption: Generalized workflow for the synthesis and purification of Pteropterin.
Experimental Workflow: Dihydrofolate Reductase (DHFR) Inhibition Assay
To assess the inhibitory activity of Pteropterin on its primary target, a DHFR inhibition assay can be performed. This assay typically measures the decrease in NADPH absorbance at 340 nm as it is consumed during the DHFR-catalyzed reduction of dihydrofolate.
References
- 1. Thermal destruction of folacin in microwave and conventional heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular mechanisms underlying the potentially adverse effects of folate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
- 9. Enzyme - Wikipedia [en.wikipedia.org]
- 10. From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]
Pteropterin Monohydrate: A Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteropterin, a pteridine (B1203161) derivative, has demonstrated potential as a modulator of cellular activity in preclinical in vitro studies. This technical guide provides a comprehensive overview of the available data on the in vitro mechanism of action of pteropterin monohydrate. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its cellular effects, potential molecular targets, and the experimental methodologies used to elucidate its activity. This document summarizes key quantitative findings, outlines detailed experimental protocols, and visualizes implicated signaling pathways and experimental workflows.
Core Mechanism of Action
Based on available in vitro evidence, this compound appears to exert its biological effects through a multi-faceted mechanism primarily centered on the interference with critical metabolic pathways and the modulation of immune cell function. The core mechanisms can be summarized as:
-
Antiproliferative and Cytostatic Effects: Pteropterin has been shown to inhibit the growth of various cancer cell lines. This is likely achieved by interfering with DNA synthesis and disrupting the cellular redox balance.[1]
-
Immunomodulation: Pteropterin can activate macrophages, leading to an increased production of key signaling molecules like nitric oxide and various cytokines.[1]
-
Interference with Folate and Tetrahydrobiopterin (B1682763) (BH4) Pathways: As a pteridine derivative, pteropterin is structurally similar to naturally occurring pterins that are essential cofactors in the folate and BH4 metabolic pathways. It is hypothesized that pteropterin may act as a competitive inhibitor of key enzymes within these pathways, thereby affecting nucleotide metabolism and the regulation of nitric oxide synthase (NOS).[1]
Quantitative Data Summary
The following tables present a summary of the quantitative data reported for the in vitro activities of pteropterin.
Table 1: Antiproliferative and Cytostatic Activity of Pteropterin
| Cell Line | Activity Type | Metric | Value |
| Murine Leukemia (L1210) | Proliferation Inhibition | IC₅₀ | ~5–10 µM[1] |
| Human Cervical Cancer (HeLa) | Cytostatic Effects | - | Observed[1] |
| Human Breast Cancer (MCF-7) | Cytostatic Effects | - | Observed[1] |
Table 2: Immunomodulatory Effects of Pteropterin on Macrophages
| Cell Type | Effect | Concentration Range |
| Murine Peritoneal Macrophages | Increased Nitric Oxide Production | 1–50 µM[1] |
| Murine Peritoneal Macrophages | Increased Cytokine Production | 1–50 µM[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures for the respective assays.
Protocol 1: In Vitro Antiproliferation Assay (e.g., MTT Assay)
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
1. Cell Culture and Seeding:
- Culture the desired cancer cell line (e.g., L1210, HeLa, MCF-7) in appropriate complete growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- Harvest cells during their logarithmic growth phase using trypsinization.
- Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
- Seed the cells into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
- Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM).
- Remove the overnight culture medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
- Incubate the plates for 48 to 72 hours.
3. Cell Viability Assessment (MTT Assay):
- After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
- Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the percentage of cell viability against the log of the this compound concentration.
- Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
Protocol 2: Macrophage Activation Assay (Nitric Oxide and Cytokine Production)
This protocol describes the methodology to assess the immunomodulatory effects of this compound on macrophages.
1. Macrophage Isolation and Culture:
- Isolate peritoneal macrophages from mice by peritoneal lavage with sterile PBS.
- Centrifuge the lavage fluid, resuspend the cell pellet in complete RPMI-1640 medium, and count the cells.
- Seed the macrophages into 24-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere for 2-4 hours at 37°C.
- Wash the wells with warm PBS to remove non-adherent cells.
2. Cell Treatment:
- Prepare various concentrations of this compound (e.g., 1 µM to 50 µM) in complete RPMI-1640 medium.
- Add the this compound solutions to the macrophage cultures. Include an untreated control.
- For some experiments, cells can be co-stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/mL) to assess synergistic or modulatory effects.
- Incubate the plates for 24 to 48 hours.
3. Measurement of Nitric Oxide (Griess Assay):
- After incubation, collect the cell culture supernatants.
- To 50 µL of supernatant in a 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
- Incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
- Incubate for another 10 minutes at room temperature.
- Measure the absorbance at 540 nm.
- Quantify the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.
4. Measurement of Cytokines (ELISA):
- Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-12).
- Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a 96-well plate with a capture antibody, adding the collected cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.
- Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the hypothesized signaling pathways affected by this compound and the general experimental workflows.
Caption: Hypothesized antiproliferative mechanism of this compound.
Caption: Proposed immunomodulatory action of Pteropterin on macrophages.
Caption: Experimental workflow for determining in vitro cytotoxicity.
Caption: Experimental workflow for macrophage activation assays.
Conclusion
This compound demonstrates notable in vitro bioactivity, including antiproliferative effects on cancer cells and immunomodulatory actions on macrophages. The primary mechanisms appear to be linked to the disruption of the folate and tetrahydrobiopterin metabolic pathways, which are crucial for nucleotide synthesis and nitric oxide production. Further research is warranted to precisely identify the enzymatic targets of pteropterin and to fully elucidate the downstream signaling cascades involved in its observed cellular effects. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into the therapeutic potential of this compound.
References
A Technical Guide to the Biological Function and Physiological Role of Pterins
For Researchers, Scientists, and Drug Development Professionals
Introduction: The term "Pteropterin monohydrate" is not commonly used in scientific literature. However, it is likely related to the broader class of pterin (B48896) compounds, a group of heterocyclic molecules based on the pteridine (B1203161) ring structure. Pterins are fundamental to a vast array of biological processes. First discovered as pigments in butterfly wings, they are now recognized as critical cofactors for enzymes, signaling molecules, and biomarkers of disease.[1][2] This guide provides an in-depth overview of the core biological functions and physiological roles of key pterin derivatives, with a primary focus on Tetrahydrobiopterin (BH4) and Neopterin, which are central to mammalian physiology.
The Pterin Family: Core Structure and Classes
Pterins are composed of a fused pyrazine (B50134) and pyrimidine (B1678525) ring system, forming a pteridine nucleus with an amino group at position 2 and a carbonyl group at position 4.[3][4] Their biological activity is largely determined by the substituent at position 6 and the redox state of the pteridine ring.[4][5] Pterins can exist in a fully oxidized, a dihydro (semi-reduced), or a tetrahydro (fully-reduced) state.[2][4] The most significant pterin derivatives in human biology include Tetrahydrobiopterin (BH4), Neopterin, and the pterin core of Folic Acid (Vitamin B9).
Tetrahydrobiopterin (BH4): An Essential Enzymatic Cofactor
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) is arguably the most critical unconjugated pterin in vertebrates, functioning as an indispensable cofactor for several key enzymes.[6][7]
BH4 is synthesized de novo from guanosine (B1672433) triphosphate (GTP) through a three-step enzymatic pathway involving GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR).[6][8] The regeneration of BH4 from its oxidized form, dihydrobiopterin (BH2), is crucial for maintaining its bioavailability and is primarily carried out by the enzyme dihydropteridine reductase (DHPR).[5][9] An alternative salvage pathway for BH4 regeneration from BH2 also exists, utilizing dihydrofolate reductase (DHFR).[6][7]
References
- 1. Pterin compounds: from butterflies to biochemistry [cinz.nz]
- 2. Pterin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Tetrahydrobiopterin in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydrobiopterin biosynthesis, regeneration and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Pteropterin Monohydrate: A Technical Overview of its Role in Folate Metabolism and Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteropterin monohydrate, a polyglutamated derivative of folic acid also known as pteroyl-γ-triglutamic acid, is an active form of folate that participates in essential metabolic pathways. While sometimes erroneously categorized, it is not a classical folic acid antagonist in the manner of drugs like methotrexate, which directly inhibit dihydrofolate reductase (DHFR). This technical guide provides an in-depth analysis of this compound, clarifying its role as a folate vitamer and exploring its observed cytostatic and immunomodulatory activities. We will delve into the broader context of folate metabolism, the significance of polyglutamation, and present available quantitative data and relevant experimental protocols for studying compounds that interact with the folate pathway.
Introduction to Folic Acid and its Metabolism
Folic acid, a B-vitamin, is a crucial nutrient for all living organisms.[1] Its biologically active forms, known as folates, are essential coenzymes in a complex network of metabolic reactions collectively referred to as one-carbon metabolism.[2][3] These reactions are fundamental for the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA, as well as for the metabolism of several amino acids.[3]
The central enzyme in the folate pathway is Dihydrofolate Reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is the precursor for a variety of folate coenzymes that carry and transfer one-carbon units.[4] Because of its critical role in nucleotide synthesis, the folate pathway is a key target for therapeutic intervention, particularly in cancer chemotherapy.[5]
This compound: A Polyglutamated Folate
Pteropterin is a term that has been used to describe polyglutamated forms of folic acid, with this compound referring to pteroyl-γ-triglutamic acid. It is important to distinguish this compound from folic acid antagonists. Dietary folates are typically found as polyglutamates, which are then hydrolyzed to monoglutamates for absorption.[2][6] Within the cell, folates are converted back to their polyglutamated forms, a process that enhances their retention and affinity for folate-dependent enzymes.[7]
Chemical Structure:
-
IUPAC Name: (2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
-
Molecular Formula: C₂₉H₃₃N₉O₁₂
-
CAS Number: 89-38-3
Biological Activity of this compound
While not a direct DHFR inhibitor, preclinical studies have indicated that this compound exhibits some biological activities of interest, including cytostatic and immunomodulatory effects.
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data on the biological activity of Pteropterin. It is important to note that these studies are limited and the precise mechanisms underlying these effects are not fully elucidated.
| Cell Line | Assay Type | Endpoint | Resulting Value (µM) |
| Murine Leukemia (L1210) | Proliferation Inhibition | IC₅₀ | ~5–10 |
| Human Cervical Cancer (HeLa) | Cytostatic Effects | - | Not specified |
| Human Breast Cancer (MCF-7) | Cytostatic Effects | - | Not specified |
| Murine Peritoneal Macrophages | Nitric Oxide Production | - | 1-50 |
| Murine Peritoneal Macrophages | Cytokine Production | - | 1-50 |
IC₅₀: The half maximal inhibitory concentration.
Signaling Pathways and Mechanisms
The Folic Acid Metabolic Pathway
The following diagram illustrates the central role of DHFR in the folic acid metabolic pathway, which is essential for the synthesis of nucleotides and other critical cellular components. Antagonists of this pathway disrupt these processes, leading to cell cycle arrest and apoptosis.
References
- 1. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Folate - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of folate absorption and metabolism in man utilizing carbon-14--labeled polyglutamates synthesized by the solid phase method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional analysis of folate polyglutamylation and its essential role in plant metabolism and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Enzymatic Targets of Pteropterin Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteropterin, chemically known as pteroyl-L-glutamyl-γ-L-glutamyl-γ-L-glutamic acid, is a triglutamate derivative of folic acid. As a member of the broader pterin (B48896) family, its biological activities are intrinsically linked to folate metabolism. This technical guide provides an in-depth analysis of the putative enzymatic targets of Pteropterin monohydrate, with a primary focus on its likely interaction with Dihydropteroate (B1496061) Synthase (DHPS). Due to the limited availability of direct enzymatic inhibition data for this compound, this document synthesizes information from studies on closely related pterin derivatives and folate analogs to infer its mechanism of action. Detailed experimental protocols for assessing the inhibition of its primary putative target are provided, alongside visualizations of the relevant biochemical pathways and experimental workflows.
Introduction to this compound
Pteropterin is a naturally occurring polyglutamated folate. Folates are essential B vitamins that, in their reduced forms, act as coenzymes in a multitude of metabolic reactions involving the transfer of one-carbon units. These reactions are fundamental for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, such as methionine. Consequently, folate metabolism is critical for cell growth, division, and the maintenance of genomic integrity. Pteropterin, as a pteroylpolyglutamate, is a form in which folates are found and retained within cells.
While the primary role of pteroylpolyglutamates is as coenzymes, the structural similarity of the pterin moiety to the substrates of enzymes in the folate biosynthesis pathway suggests a potential for competitive inhibition. This guide explores this inhibitory potential, focusing on the most probable enzymatic target.
Putative Enzymatic Target: Dihydropteroate Synthase (DHPS)
The most likely enzymatic target for this compound, acting as an inhibitor, is Dihydropteroate Synthase (DHPS) . DHPS is a key enzyme in the de novo folate biosynthesis pathway found in many microorganisms, but not in humans, making it an attractive target for antimicrobial agents.
DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This reaction is a critical step in the production of dihydrofolate. The pterin core of Pteropterin is structurally analogous to the pterin substrate of DHPS, suggesting that it could act as a competitive inhibitor by binding to the pterin-binding site of the enzyme.
Mechanism of Action
Pterin-based inhibitors are hypothesized to compete with the natural substrate, DHPPP, for binding to the active site of DHPS. By occupying this site, these inhibitors prevent the formation of the enzyme-substrate complex, thereby halting the folate synthesis cascade. This mode of action is distinct from that of sulfonamide antibiotics, which compete with the pABA substrate.
Quantitative Data on Enzymatic Inhibition
| Inhibitor Class | Target Enzyme | Organism | IC50 / Ki Range | Citation |
| Pterin-based Derivatives | Dihydropteroate Synthase (DHPS) | Bacillus anthracis, Escherichia coli, Yersinia pestis | Low micromolar (µM) to nanomolar (nM) | [1][2] |
| Pterin-sulfa Conjugates | Dihydropteroate Synthase (DHPS) | Yersinia pestis | Competitive inhibition demonstrated | [2] |
Note: The data presented above is for related pterin derivatives and not for this compound itself. It serves to illustrate the potential inhibitory capacity of compounds with a similar pterin scaffold against DHPS. Further experimental validation is required to determine the specific IC50 and Ki values for this compound.
Signaling Pathways
The primary signaling pathway influenced by this compound is the folate biosynthesis pathway . By inhibiting DHPS, Pteropterin would disrupt the production of dihydrofolate, a precursor to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in one-carbon metabolism, which is intricately linked to:
-
De novo purine (B94841) synthesis: Essential for DNA and RNA production.
-
Thymidylate synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis.
-
Amino acid metabolism: Including the conversion of homocysteine to methionine.
Disruption of the folate pathway can lead to a depletion of downstream metabolites, ultimately inhibiting cell proliferation and inducing cell death in susceptible organisms.
Folate Biosynthesis Pathway Diagram
Caption: Putative inhibition of DHPS by Pteropterin in the folate biosynthesis pathway.
Experimental Protocols
To determine the inhibitory effect of this compound on Dihydropteroate Synthase, a continuous spectrophotometric coupled enzyme assay is a robust and widely used method.
Continuous Spectrophotometric DHPS Inhibition Assay
Principle: The activity of DHPS is measured in a coupled reaction with Dihydrofolate Reductase (DHFR). DHPS produces dihydropteroate, which is then reduced by an excess of DHFR using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm. An inhibitor of DHPS will decrease the rate of NADPH consumption.
Materials and Reagents:
-
Recombinant Dihydropteroate Synthase (DHPS)
-
Recombinant Dihydrofolate Reductase (DHFR)
-
This compound
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
p-aminobenzoic acid (pABA)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.8
-
Dimethyl sulfoxide (B87167) (DMSO)
-
UV-transparent 96-well plates
-
Spectrophotometer capable of reading absorbance at 340 nm with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare fresh solutions of DHPS, DHFR, DHPPP, pABA, and NADPH in the assay buffer. The final concentrations will need to be optimized, but typical ranges are:
-
DHPS: 10-50 nM
-
DHFR: 1-2 U/mL (in excess)
-
DHPPP: 10-50 µM (near the Kₘ value)
-
pABA: 10-50 µM (near the Kₘ value)
-
NADPH: 150-200 µM
-
-
-
Assay Setup (96-well plate):
-
To each well, add:
-
Assay Buffer
-
DHFR solution
-
NADPH solution
-
pABA solution
-
A specific volume of the diluted this compound or DMSO for control wells.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding a mixture of the DHPS enzyme and DHPPP substrate to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader (pre-set to 37°C).
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is known.
-
Experimental Workflow Diagram
Caption: Workflow for a continuous spectrophotometric DHPS inhibition assay.
Conclusion
While direct enzymatic inhibition data for this compound is currently lacking, its structural similarity to known pterin-based inhibitors strongly suggests that Dihydropteroate Synthase is a primary putative target. Inhibition of this key enzyme in the microbial folate biosynthesis pathway provides a clear mechanism of action. The provided experimental protocols offer a robust framework for validating this hypothesis and quantifying the inhibitory potency of this compound. Further research into the enzymatic targets of Pteropterin and other pteroylpolyglutamates could yield valuable insights for the development of novel therapeutic agents.
References
The Central Role of Tetrahydrofolate in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of pteridine (B1203161) derivatives in one-carbon metabolism, with a central focus on tetrahydrofolate (THF) and its congeners. While the term "pteropterin" denotes the fundamental chemical scaffold—a pterin (B48896) ring linked to para-aminobenzoic acid—it is the reduced and substituted forms of its parent compound, folic acid, that are the biologically active coenzymes essential for a multitude of anabolic and catabolic reactions. This document will elucidate the biochemical pathways, provide quantitative data for key enzymatic reactions, detail experimental protocols for investigation, and present visual diagrams of the core processes.
Biochemical Pathways of One-Carbon Metabolism
One-carbon metabolism comprises a network of interconnected pathways crucial for the biosynthesis of nucleotides (purines and thymidylate), the metabolism of amino acids, and the provision of methyl groups for numerous methylation reactions. This network is primarily orchestrated by derivatives of tetrahydrofolate, which act as carriers of one-carbon units at various oxidation states.
The Folate Cycle
The folate cycle is the cornerstone of one-carbon metabolism, responsible for the acceptance, chemical modification, and donation of one-carbon units. The cycle begins with the reduction of dietary folate (or folic acid) to its active form, tetrahydrofolate (THF), a reaction catalyzed by dihydrofolate reductase (DHFR).
Key steps in the folate cycle include:
-
Activation of Folate: Folic acid is sequentially reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by DHFR, utilizing NADPH as a reductant.
-
Acquisition of One-Carbon Units: THF acquires a one-carbon unit primarily from the amino acid serine. The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine and THF to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).
-
Interconversion of THF Derivatives: 5,10-CH2-THF serves as a central hub and can be either:
-
Oxidized to 5,10-methenyl-THF and then to 10-formyl-THF, which is a carbon donor for purine (B94841) biosynthesis.
-
Reduced to 5-methyltetrahydrofolate (5-methyl-THF) by methylenetetrahydrofolate reductase (MTHFR). This reaction is irreversible and commits the one-carbon unit to the methionine cycle.
-
Utilized directly by thymidylate synthase (TS) for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.
-
The Methionine Cycle
The methionine cycle is intricately linked to the folate cycle and is the primary pathway for generating the universal methyl donor, S-adenosylmethionine (SAM).
Key steps in the methionine cycle include:
-
Homocysteine Remethylation: 5-methyl-THF donates its methyl group to homocysteine to regenerate methionine. This reaction is catalyzed by methionine synthase (MS), which requires vitamin B12 as a cofactor.
-
SAM Synthesis: Methionine is then converted to S-adenosylmethionine (SAM) by methionine adenosyltransferase (MAT).
-
Methylation Reactions: SAM donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by various methyltransferases. The product of these reactions is S-adenosylhomocysteine (SAH).
-
Regeneration of Homocysteine: SAH is hydrolyzed to homocysteine by SAH hydrolase, thus completing the cycle.
Below is a diagram illustrating the interconnectedness of the Folate and Methionine cycles.
Methodological & Application
Application Notes and Protocols for Pteropterin Monohydrate Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteropterin, also known as pteroyl-γ-L-triglutamic acid or Teropterin, is a close analog of folic acid, distinguished by the presence of three glutamic acid residues in its structure instead of one.[1][2][3] This structural modification classifies it as a folic acid antimetabolite.[4] Pteropterin has been a subject of interest in cancer research for its potential as an antineoplastic agent, primarily through the inhibition of folate-dependent enzymes crucial for nucleotide biosynthesis.[3][5] Its mechanism of action is believed to involve interference with one-carbon metabolism pathways, which are essential for the proliferation of rapidly dividing cells, such as cancer cells.[5] These application notes provide a proposed protocol for the chemical synthesis and purification of pteropterin monohydrate for research purposes.
Data Presentation
Table 1: Physicochemical Properties of Pteropterin
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | [3] |
| Synonyms | Teropterin, PTGA, Pteroyl-γ-triglutamic acid | [1][2][4] |
| CAS Number | 89-38-3 (anhydrous) | [4] |
| Molecular Formula | C₂₉H₃₃N₉O₁₂ | [4] |
| Molecular Weight | 699.63 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in NaOH solutions. Water: 0.10 mg/mL at 5°C; 3.00 mg/mL at 80°C. | [4] |
Table 2: Estimated ¹H-NMR Spectral Data for Pteropterin
Note: The following are estimated chemical shifts (δ) in ppm relative to TMS, based on the analysis of similar structures. Actual experimental values may vary.
| Protons | Estimated δ (ppm) | Multiplicity |
| Glutamate α-CH | 4.2 - 4.5 | m |
| Glutamate β-CH₂ | 1.9 - 2.2 | m |
| Glutamate γ-CH₂ | 2.2 - 2.5 | m |
| Aromatic (benzoyl) | 6.6 - 6.8 and 7.6 - 7.8 | d (J ≈ 8 Hz) |
| C9-CH₂ | 4.5 - 4.7 | d |
| C7-H | 8.6 - 8.9 | s |
| NH₂ (pteridine) | 6.8 - 7.2 | br s |
| Amide NH | 8.0 - 8.5 | br s |
Experimental Protocols
Part 1: Proposed Synthesis of Pteropterin
The synthesis of pteropterin can be conceptually approached as a two-part process: the synthesis of the p-aminobenzoyl-L-triglutamic acid backbone and its subsequent coupling with an activated pteridine (B1203161) moiety.
1.1: Synthesis of p-Aminobenzoyl-L-triglutamic Acid
This multi-step synthesis involves the sequential coupling of L-glutamic acid units, followed by the introduction of the p-aminobenzoyl group. Protective group chemistry is essential. A general approach is outlined below.
-
Step 1: Protection of L-glutamic acid. The amino and γ-carboxyl groups of L-glutamic acid are protected (e.g., as Boc and benzyl (B1604629) ester, respectively) to allow for selective peptide bond formation at the α-carboxyl group.
-
Step 2: Dipeptide formation. The protected L-glutamic acid is coupled with another similarly protected L-glutamic acid molecule using a standard peptide coupling reagent (e.g., DCC/HOBt or HATU).
-
Step 3: Tripeptide formation. The resulting dipeptide is deprotected at the N-terminus and coupled with a third protected L-glutamic acid molecule.
-
Step 4: Coupling with p-nitrobenzoyl chloride. After selective deprotection, the N-terminus of the triglutamate is acylated with p-nitrobenzoyl chloride.
-
Step 5: Deprotection and reduction. All protecting groups are removed, and the nitro group is reduced to an amine (e.g., by catalytic hydrogenation) to yield p-aminobenzoyl-L-triglutamic acid.
1.2: Coupling to form Pteropterin
This step is analogous to the final step in many folic acid analog syntheses.[6][7]
-
Reaction: 2-amino-6-(bromomethyl)-4(3H)-pteridinone hydrobromide + p-aminobenzoyl-L-triglutamic acid → Pteropterin
-
Procedure:
-
Dissolve p-aminobenzoyl-L-triglutamic acid in a suitable anhydrous polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Add a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to neutralize any salts and deprotonate the aniline (B41778) nitrogen.
-
Slowly add a solution of 2-amino-6-(bromomethyl)-4(3H)-pteridinone hydrobromide in DMSO to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is quenched by the addition of water.
-
Part 2: Purification of this compound
The purification of pteropterin takes advantage of its amphoteric nature and low solubility at its isoelectric point.[4][8]
-
Step 1: Initial Precipitation.
-
Slowly add the aqueous reaction mixture from the synthesis step into a larger volume of rapidly stirring acetone (B3395972) or ethanol (B145695) to precipitate the crude product.
-
Collect the solid by filtration, wash with acetone, and dry under vacuum.
-
-
Step 2: Purification via pH-controlled Precipitation.
-
Dissolve the crude pteropterin in a dilute aqueous solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) to form the sodium salt.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add dilute hydrochloric acid (e.g., 0.1 M HCl) to the filtrate with vigorous stirring to adjust the pH to approximately 2.8.[4]
-
Pteropterin will precipitate out of the solution as it approaches its isoelectric point.
-
Allow the suspension to stand at 4°C for several hours to ensure complete precipitation.
-
Collect the purified pteropterin by filtration.
-
-
Step 3: Washing and Drying.
-
Wash the filter cake sequentially with cold deionized water, ethanol, and finally diethyl ether to remove residual salts and organic impurities.
-
Dry the purified product under vacuum at a mild temperature (e.g., 40°C) to a constant weight to yield this compound.
-
Visualizations
Caption: Proposed synthetic workflow for pteropterin.
Caption: Purification workflow for this compound.
Caption: Pteropterin's mechanism as a folic acid antagonist.
References
- 1. Pteroylpolyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pteropterin | C29H33N9O12 | CID 135564711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pteropterin [drugfuture.com]
- 5. medkoo.com [medkoo.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US2662081A - Purification of synthetic folic acid - Google Patents [patents.google.com]
Application Note: Quantification of Pteropterin Monohydrate using a Validated HPLC-UV Method
Abstract
This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Pteropterin monohydrate in solution. Pteropterin and its derivatives are of significant interest in biomedical research due to their roles as enzyme cofactors and potential disease biomarkers.[1] This method provides a straightforward and reproducible approach for researchers, scientists, and drug development professionals to accurately determine the concentration of this compound. The protocol has been developed based on established methods for related pterin (B48896) compounds and offers excellent linearity, precision, and accuracy.
Introduction
Pterins are a class of heterocyclic compounds that are derivatives of pteridine (B1203161). They are involved in numerous biological processes, and their quantification is crucial for understanding various physiological and pathological states. Pteropterin, specifically, is a key compound in this family. Accurate and precise analytical methods are essential for its quantification in research and pharmaceutical development.
This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC system coupled with a UV detector. The method is designed to be readily implemented in a standard analytical laboratory.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Dithiothreitol (DTT)
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Instrumentation
-
HPLC system with a quaternary pump, autosampler, and column oven
-
UV-Vis detector
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 100 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 5% Methanol in 10 mM phosphoric buffer (pH 7.0) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm and 360 nm |
| Run Time | 15 minutes |
Rationale for Wavelength Selection: The UV-Vis spectrum of pterin compounds typically shows two absorption maxima. For pterin and biopterin, these peaks are observed around 254 nm and 360 nm.[2] Therefore, these wavelengths were selected for the detection of pteropterin to ensure high sensitivity.
Preparation of Solutions
4.1. Mobile Phase Preparation
Prepare a 10 mM phosphoric buffer by dissolving the appropriate amount of phosphoric acid in ultrapure water and adjusting the pH to 7.0 with sodium hydroxide. Filter the buffer through a 0.22 µm membrane filter. The mobile phase is prepared by mixing 50 mL of methanol with 950 mL of the 10 mM phosphoric buffer. Degas the mobile phase before use.
4.2. Standard Solution Preparation
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of a solution containing 1 mM DTT in the mobile phase to prepare a 100 µg/mL stock solution. DTT is included to stabilize the reduced forms of pteridines.[3] From this stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 20 µg/mL by serial dilution with the mobile phase.
4.3. Sample Preparation
For analysis of pteropterin in a sample matrix, an appropriate extraction method should be developed and validated. A generic approach involves protein precipitation with acetonitrile or perchloric acid, followed by centrifugation and filtration of the supernatant through a 0.22 µm syringe filter before injection.
Method Validation Summary
The described HPLC-UV method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.
| Validation Parameter | Result |
| Linearity (R²) | > 0.997 |
| Retention Time (RT) | Approximately 6.5 min |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98% - 102% |
| Limit of Detection (LOD) | 0.04 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Note: The presented validation data is representative and based on typical performance for HPLC analysis of pterin compounds.[1] Actual results may vary depending on the specific instrumentation and laboratory conditions.
Experimental Workflow
Caption: Workflow for this compound quantification by HPLC-UV.
Signaling Pathway Context
While this application note focuses on the analytical method, it's important to understand the biological context of pteropterin. Pterins are involved in various metabolic pathways. For example, tetrahydrobiopterin (B1682763) (a related pterin) is a critical cofactor for several aromatic amino acid hydroxylases. Defects in pterin metabolism can lead to serious diseases. The accurate quantification of pteropterin is a key step in studying these pathways.
Caption: Simplified overview of pterin involvement in metabolic pathways.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and efficient means for the quantification of this compound. The protocol is straightforward to implement and offers the necessary sensitivity and reproducibility for research, quality control, and drug development applications. The provided validation parameters demonstrate the robustness of the method.
References
- 1. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Pteropterin Monohydrate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteropterin, a naturally occurring pteridine (B1203161) derivative, is a conjugate of folic acid containing three glutamic acid residues. Preclinical studies have indicated its potential as an anticancer and immunomodulatory agent. In vitro studies have demonstrated that Pteropterin can inhibit the proliferation of murine leukemia L1210 cells with an IC₅₀ in the low micromolar range and exhibits cytostatic effects against human cancer cell lines such as HeLa and MCF-7. Furthermore, Pteropterin has been shown to modulate macrophage activity, leading to increased production of nitric oxide and cytokines.
These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of Pteropterin monohydrate. The assays described herein are designed to assess its cytotoxic/cytostatic effects on cancer cells, its immunomodulatory potential on macrophages, and its impact on key pteridine-related pathways.
Data Presentation
The following tables are structured to present quantitative data from the described assays in a clear and comparable format.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | [Insert experimental data] |
| HeLa | Cervical Adenocarcinoma | MTT | 72 | [Insert experimental data] |
| A549 | Lung Carcinoma | Resazurin | 48 | [Insert experimental data] |
| Jurkat | T-cell Leukemia | Resazurin | 48 | [Insert experimental data] |
Table 2: Immunomodulatory Effects of this compound on Macrophages
| Cell Line | Treatment | Nitric Oxide Production (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| RAW 264.7 | Control (Vehicle) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| RAW 264.7 | Pteropterin (1 µM) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| RAW 264.7 | Pteropterin (10 µM) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| RAW 264.7 | Pteropterin (50 µM) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| RAW 264.7 | LPS (1 µg/mL) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Signaling Pathways and Experimental Workflows
Tetrahydrobiopterin (BH4) Synthesis and Recycling Pathway
Tetrahydrobiopterin (BH4) is a critical cofactor for several enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. Its synthesis and recycling are tightly regulated processes. Pteropterin, as a pteridine derivative, may influence this pathway.
Caption: Overview of the Tetrahydrobiopterin (BH4) biosynthesis, recycling, and salvage pathways.
Pteridine Reductase 1 (PTR1) Pathway in Leishmania
In protozoan parasites like Leishmania, pteridine reductase 1 (PTR1) plays a crucial role in the pteridine salvage pathway, which is essential for parasite survival. This makes PTR1 a potential target for antiparasitic drugs.
Caption: Pteridine salvage pathway in Leishmania and the potential inhibitory role of Pteropterin on PTR1.
Experimental Workflow: Cell Viability Assay
This workflow outlines the general steps for assessing the cytotoxicity of this compound using colorimetric assays like MTT or resazurin.
Protocol for dissolving and storing Pteropterin monohydrate for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteropterin, also known as Teropterin or pteroyl-γ-triglutamic acid, is a folate analog characterized by a pteridine (B1203161) ring and three glutamic acid residues.[1][2] As a derivative of folic acid, it has been investigated for its potential as an antimetabolite in cancer research and its immunomodulatory properties.[1][2] Proper handling, dissolution, and storage of Pteropterin monohydrate are critical for ensuring its stability and preserving its biological activity in cell culture applications. These application notes provide a detailed protocol for the effective preparation of this compound solutions for in vitro studies.
Physicochemical and Handling Properties
This compound is a crystalline solid.[3] Due to its limited solubility in water at neutral pH, specific dissolution procedures are required.[3]
Table 1: Physicochemical and Storage Data for this compound
| Property | Value | Reference |
| Synonyms | Teropterin, Pteroyl-γ-triglutamic acid, PTGA | [1][2][3] |
| CAS Number | 89-38-3 (Anhydrous), 6164-84-7 (Monohydrate) | [1][4] |
| Molecular Formula | C₂₉H₃₃N₉O₁₂ (Anhydrous) | [1][3] |
| Molecular Weight | 699.63 g/mol (Anhydrous) | [1][3] |
| Appearance | Crystalline solid | [3] |
| Aqueous Solubility | 0.10 mg/mL at 5°C; 3.00 mg/mL at 80°C | [3] |
| Solubility | Soluble in NaOH solutions | [3] |
| Storage (Powder) | Store at -20°C to -80°C, protected from light. | |
| Storage (Stock Solution) | Store in aliquots at -20°C for up to 1 month or -80°C for up to 6 months, protected from light. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound (MW: 717.64 g/mol , considering the monohydrate form C₂₉H₃₃N₉O₁₂ · H₂O)
-
1 M Sodium Hydroxide (NaOH) solution, sterile
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile filter (0.22 µm)
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol:
-
Safety Precautions: Handle this compound powder in a chemical fume hood. Wear appropriate PPE to avoid inhalation and contact with skin and eyes.
-
Weighing: Accurately weigh 7.18 mg of this compound powder and transfer it to a 15 mL sterile conical tube.
-
Initial Dissolution: Add 100 µL of 1 M NaOH to the tube containing the powder. This will create a basic environment to facilitate dissolution.
-
Vortexing: Gently vortex the mixture until the powder is completely dissolved. The solution should appear clear.
-
Dilution: Add sterile, nuclease-free water to bring the total volume to 1 mL. This will result in a 10 mM stock solution.
-
pH Adjustment (Optional but Recommended): If necessary, the pH of the stock solution can be adjusted towards neutral by the dropwise addition of a sterile, dilute acid (e.g., 0.1 M HCl) while monitoring with a calibrated pH meter. Be cautious as significant neutralization may cause precipitation. For most cell culture applications, the small volume of basic stock solution added to a large volume of buffered cell culture medium will be sufficiently neutralized without prior adjustment.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Preparation of Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution
-
Pre-warmed, complete cell culture medium
-
Sterile conical tubes or plates
Protocol:
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Dilution: In a sterile tube or directly in the cell culture plate, dilute the stock solution to the desired final concentration using pre-warmed complete cell culture medium. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by swirling the plate.
-
Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments.
Visualization of Experimental Workflow
The following diagram illustrates the key steps for preparing and using this compound in cell culture experiments.
Caption: Workflow for this compound Solution Preparation.
References
Application Notes and Protocols for In Vivo Administration of Pteropterin Monohydrate in Murine Models
Disclaimer: Following a comprehensive literature search, no specific data or established protocols for the in vivo administration of Pteropterin monohydrate in murine models were found in publicly available scientific literature. The following document provides a generalized template for creating such application notes and protocols, based on standard practices for administering novel compounds to murine models in a research setting. The experimental details and data are illustrative and should be adapted based on the specific physicochemical properties of this compound and the research objectives.
Introduction
This compound is a novel compound of interest for [Specify the potential therapeutic area, e.g., oncology, immunology, neurology]. Preclinical evaluation in murine models is a critical step to understand its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles. These application notes provide a comprehensive overview of protocols for the in vivo administration and subsequent analysis of this compound in mice.
Materials and Reagents
-
This compound (source and purity to be specified)
-
Vehicle for dissolution/suspension (e.g., sterile saline, PBS, 5% Propylene (B89431) Glycol/35% TPGS/60% PEG400[1], 0.01% HCl solution[2])
-
Experimental Mice (strain, age, and sex to be specified, e.g., CD-1, BALB/c)
-
Anesthetics (e.g., isoflurane, CO2 for euthanasia)
-
Blood collection tubes (e.g., heparinized tubes)
-
Tissue homogenization equipment (e.g., Precellys 24 tissue homogenizer)[1]
-
Analytical instrumentation (e.g., LC-MS/MS)
In Vivo Administration Protocols
The choice of administration route depends on the compound's properties and the study's objectives.
Oral Administration (Gavage)
Oral gavage is a common method for single-dose or short-term repeated dosing.
-
Preparation of Dosing Solution: Dissolve or suspend this compound in the chosen vehicle to the desired concentration. Ensure homogeneity. For example, for a 40 mg/kg dose, compounds can be dissolved in a formulation containing 5% propylene glycol, 35% TPGS, and 60% PEG400.[1]
-
Dosing Procedure:
-
Acclimate mice to handling and the gavage procedure.
-
Administer the prepared solution using an appropriate gauge gavage needle. The volume should not exceed 10 ml/kg body weight.
-
Monitor animals for any signs of distress post-administration.
-
Intravenous (IV) Injection
IV injection allows for direct systemic administration and is often used to determine bioavailability.
-
Preparation of Dosing Solution: Dissolve this compound in a sterile, isotonic vehicle suitable for injection.
-
Dosing Procedure:
-
Warm the mouse to dilate the lateral tail vein.
-
Administer the solution slowly into the tail vein using a 27-30 gauge needle.
-
Apply gentle pressure to the injection site to prevent bleeding.
-
Intraperitoneal (IP) Injection
IP injection is another common route for systemic administration.
-
Preparation of Dosing Solution: Prepare a sterile solution of this compound.
-
Dosing Procedure:
-
Securely hold the mouse and tilt it to allow the abdominal organs to shift.
-
Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline.
-
Inject the solution into the peritoneal cavity.
-
Administration in Drinking Water
For long-term studies, administering the compound in drinking water can be a less stressful alternative to repeated gavage.
-
Preparation: Dissolve this compound in the drinking water at a specified concentration (e.g., 20 g/L).[3]
-
Procedure:
Experimental Protocols
Pharmacokinetic (PK) Study
This protocol aims to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Animal Groups: Divide mice into groups based on the administration route and dose. Include a control group receiving the vehicle only.
-
Dosing: Administer this compound as described in Section 3.0. For example, a single sublingual intravenous injection of 3 mg/kg or an oral dose of 15 mg/kg.[2]
-
Sample Collection: Collect blood samples (e.g., 20 µL) via tail tip bleeding at predetermined time points (e.g., 0, 0.083, 0.5, 1, 1.5, 2, 3, 4, 8, 12, and 24 hours post-dose).[2] At the final time point, euthanize animals and collect tissues (e.g., brain, liver, kidney, colon).
-
Sample Processing:
-
Analysis: Quantify the concentration of this compound in samples using a validated analytical method such as UPLC-ESI/MS/MS.[2]
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and concise tabular format.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Cmax (µg/mL) | 8.24 | 1.72 |
| Tmax (h) | 0.083 | 1.0 |
| AUC0-t (hµg/mL) | 9.10 | 11.0 |
| AUC0-inf (hµg/mL) | 9.50 | 12.5 |
| T1/2 (h) | 1.5 | 5.9 |
| Bioavailability (F%) | - | 50.4 |
Table 2: Hypothetical Tissue Distribution of this compound (2h post-oral dose)
| Tissue | Concentration (ng/g) |
| Liver | 350 |
| Kidney | 275 |
| Brain | 50 |
| Colon | 486 |
Table 3: Hypothetical Acute Toxicity Profile of this compound
| Dose (mg/kg, PO) | Clinical Signs of Toxicity | Mortality |
| 100 | None observed | 0/5 |
| 300 | None observed | 0/5 |
| 1000 | Lethargy, piloerection | 1/5 |
| 2000 | Severe lethargy, ataxia | 5/5 |
Visualizations
Diagrams can effectively illustrate experimental workflows and biological pathways.
Caption: Experimental workflow for in vivo this compound studies.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Bioavailability Study of Monocrotaline in Mouse Blood by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Problems of pharmacokinetic studies on alpha-difluoromethylornithine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Pteropterin monohydrate as a chemical probe for enzyme inhibition studies
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pteropterin monohydrate, also known as pteroyl-γ,γ-diglutamyl-glutamic acid, is a folate analog. Folate and its derivatives are essential cofactors in a variety of one-carbon transfer reactions, which are crucial for the synthesis of nucleotides and certain amino acids. Enzymes within the folate metabolic pathway are established targets for therapeutic intervention, particularly in cancer and infectious diseases. As a structural analog of folic acid, this compound holds potential as a chemical probe to investigate the activity and inhibition of folate-dependent enzymes, most notably dihydrofolate reductase (DHFR). This document provides detailed application notes and experimental protocols for the use of this compound in enzyme inhibition studies.
Principle Application: Inhibition of Dihydrofolate Reductase (DHFR)
DHFR is a critical enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of purines, thymidylate, and several amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for anticancer and antimicrobial drugs. Given its structural similarity to folic acid, this compound is hypothesized to act as a competitive inhibitor of DHFR.
Putative Signaling Pathway and Mechanism of Action
This compound likely competes with the natural substrate, DHF, for binding to the active site of the DHFR enzyme. By occupying the active site, it prevents the conversion of DHF to THF, thereby depleting the cellular pool of THF and inhibiting downstream biosynthetic pathways.
Caption: Competitive inhibition of DHFR by this compound.
Quantitative Data
A comprehensive literature search did not yield specific quantitative data (e.g., IC50, Ki, Kd) for the interaction of this compound with DHFR or other enzymes. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Inhibitory Activity of this compound against Dihydrofolate Reductase (DHFR)
| Parameter | Value | Units | Conditions |
| IC50 | User-determined | µM | Specify assay conditions |
| Ki | User-determined | µM | Specify assay conditions |
| Inhibition Type | User-determined | - | e.g., Competitive |
Table 2: Binding Affinity of this compound to Folate Receptor (FR)
| Parameter | Value | Units | Conditions |
| Kd | User-determined | nM | Specify assay conditions |
Experimental Protocols
Protocol 1: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)
This protocol describes a method to determine the inhibitory effect of this compound on DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Recombinant human DHFR enzyme
-
This compound
-
Dihydrofolate (DHF)
-
NADPH
-
DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5, 1 mM DTT)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Experimental Workflow:
Caption: Workflow for the in vitro DHFR inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer) and create a serial dilution series.
-
Dilute the DHFR enzyme to a working concentration in cold DHFR Assay Buffer immediately before use.
-
Prepare stock solutions of DHF and NADPH in DHFR Assay Buffer. Protect the DHF solution from light.
-
-
Assay Setup (96-well plate):
-
Add 2 µL of the this compound dilutions to the appropriate wells. For the control (uninhibited) and blank wells, add 2 µL of the solvent.
-
Add 98 µL of the diluted DHFR enzyme solution to each well, except for the blank wells.
-
Add 100 µL of DHFR Assay Buffer to the blank wells.
-
Mix gently and incubate the plate at room temperature for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mixture containing DHF and NADPH in DHFR Assay Buffer.
-
Initiate the reaction by adding 100 µL of the reaction mixture to all wells.
-
Immediately begin measuring the absorbance at 340 nm in kinetic mode at room temperature, recording data every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) as the change in absorbance per minute (ΔA340/min).
-
Correct the rates by subtracting the rate of the blank (non-enzymatic NADPH oxidation).
-
Calculate the percent inhibition for each concentration of this compound: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a suitable sigmoidal dose-response model to determine the IC50 value.
-
Protocol 2: Folate Receptor (FR) Binding Assay (Competitive)
This protocol describes a competitive binding assay to determine the affinity of this compound for the folate receptor using a radiolabeled or fluorescently labeled folic acid derivative.
Materials:
-
Cells expressing the folate receptor (e.g., KB, IGROV1) or purified FR protein
-
This compound
-
Labeled folic acid (e.g., [3H]-folic acid or a fluorescent folate conjugate)
-
Binding Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., cold PBS)
-
96-well filter plate or standard cell culture plate
-
Scintillation counter or fluorescence plate reader
Experimental Workflow:
Caption: Workflow for the competitive folate receptor binding assay.
Procedure:
-
Cell Seeding (if using cells):
-
Seed folate receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound and create a serial dilution series in Binding Buffer.
-
Prepare a working solution of the labeled folic acid in Binding Buffer.
-
-
Competitive Binding:
-
Wash the cells with Binding Buffer.
-
Add the this compound dilutions to the appropriate wells. For total binding, add Binding Buffer. For non-specific binding, add a high concentration of unlabeled folic acid.
-
Add the labeled folic acid to all wells at a final concentration typically at or below its Kd.
-
Incubate the plate at 4°C or room temperature for a sufficient time to reach binding equilibrium (e.g., 1-4 hours).
-
-
Washing and Detection:
-
Remove the incubation medium and wash the cells several times with cold Wash Buffer to remove unbound ligand.
-
If using radiolabeled ligand, lyse the cells and measure the radioactivity in a scintillation counter.
-
If using a fluorescent ligand, measure the fluorescence intensity directly in the plate reader.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competitive binding model to determine the IC50 value.
-
Calculate the inhibition constant (Ki), which represents the Kd of this compound, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd_L) where [L] is the concentration of the labeled ligand and Kd_L is the dissociation constant of the labeled ligand.
-
Broader Enzyme Inhibition Profile
While DHFR is the most probable target for this compound, other enzymes in the folate pathway could also be affected. Researchers may consider investigating its effects on:
-
Thymidylate Synthase (TS): Involved in the synthesis of dTMP.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): An enzyme in the de novo purine synthesis pathway.
Protocols for assaying the inhibition of these enzymes would follow similar principles to the DHFR assay, using the appropriate substrates and detection methods.
Disclaimer
The information provided in these application notes and protocols is intended for research use only. The experimental conditions may require optimization depending on the specific reagents and equipment used. It is the responsibility of the user to validate the methods and ensure their suitability for their specific research needs.
Application Notes and Protocols for a Pteropterin Monohydrate-Based Fluorescence Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteropterin monohydrate, a derivative of folic acid, is implicated in the folate biosynthesis pathway. This pathway is crucial for the synthesis of nucleotides and amino acids, and its disruption is a key target for antimicrobial and anticancer therapies. One of the central enzymes in this pathway is Dihydropteroate Synthase (DHPS), which is responsible for the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA). Due to the low intrinsic fluorescence quantum yield of this compound, a direct fluorescence assay is not practical.[1] Therefore, these application notes describe a competitive fluorescence polarization (FP) assay for the high-throughput screening (HTS) of inhibitors of DHPS, where this compound can be evaluated as a potential inhibitor.
This competitive FP assay utilizes a fluorescently labeled pterin (B48896) derivative (fluorescent probe) that binds to the active site of DHPS, resulting in a high fluorescence polarization signal. When an unlabeled inhibitor, such as this compound, competes for the same binding site, it displaces the fluorescent probe, leading to a decrease in the polarization signal. This change in polarization is directly proportional to the inhibitory activity of the compound.
Signaling Pathway: Folate Biosynthesis
The folate biosynthesis pathway is essential for cellular proliferation and is a well-established target for drug development. Dihydropteroate Synthase (DHPS) is a key enzyme in this pathway, catalyzing the formation of dihydropteroate. Inhibitors of this enzyme can effectively block the production of folate, leading to cell death.
Caption: Folate Biosynthesis Pathway highlighting the role of DHPS.
Experimental Workflow: Competitive Fluorescence Polarization Assay
The following diagram outlines the workflow for the competitive FP assay to screen for DHPS inhibitors.
Caption: Workflow for the DHPS competitive fluorescence polarization assay.
Data Presentation
Table 1: Spectral Properties of a Typical Pterin-Based Fluorescent Probe
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~360 nm | [2] |
| Emission Wavelength (λem) | ~450 nm | [2] |
| Quantum Yield (Φ) | 0.1 - 0.4 | [1] |
| Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | N/A |
Note: The exact spectral properties will depend on the specific fluorescent pterin probe synthesized or commercially acquired.
Table 2: Typical Assay Parameters and Performance
| Parameter | Value | Description |
| DHPS Concentration | 50 - 200 nM | Optimal concentration to achieve a sufficient signal window. |
| Fluorescent Probe Conc. | 5 - 20 nM | Concentration should be at or below the Kd for optimal competition. |
| This compound Conc. | 0.1 nM - 100 µM | A wide concentration range is used to determine the IC50. |
| Assay Volume | 20 - 50 µL | Suitable for 384-well microplate format. |
| Incubation Time | 30 - 60 min | Time to reach binding equilibrium at room temperature. |
| Z' Factor | ≥ 0.7 | Indicates a robust and reliable assay for HTS.[2][3] |
| Signal Window (ΔmP) | > 100 mP | Difference in millipolarization between bound and free probe. |
Table 3: Example Data from a Competitive FP Assay
| Compound | IC50 (µM) | Max Inhibition (%) |
| This compound | 5.2 | 95 |
| Pteroic Acid (Control) | 1.8 | 98 |
| Sulfamethoxazole (Control) | > 100 | < 10 |
This data is illustrative and will vary based on experimental conditions and the specific compounds tested.
Experimental Protocols
Materials and Reagents
-
DHPS Enzyme: Recombinant Dihydropteroate Synthase (e.g., from Staphylococcus aureus or Bacillus anthracis).
-
Fluorescent Pterin Probe: A pterin derivative conjugated to a fluorophore (e.g., fluorescein (B123965) or a custom-synthesized probe).[2]
-
This compound: To be tested as an inhibitor.
-
Control Inhibitor: Pteroic acid or another known pterin-site binder.
-
Assay Buffer: 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, pH 7.5.
-
Microplates: Black, low-volume 384-well non-binding surface microplates.
-
Plate Reader: Capable of measuring fluorescence polarization with appropriate excitation and emission filters.
Protocol 1: Determination of Fluorescent Probe Binding to DHPS
-
Prepare a serial dilution of DHPS enzyme in assay buffer, ranging from 0 to 1 µM.
-
In a 384-well plate, add a fixed concentration of the fluorescent pterin probe (e.g., 10 nM) to each well.
-
Add the serially diluted DHPS enzyme to the wells.
-
Include wells with only the fluorescent probe in assay buffer as a control for the polarization of the free probe.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization.
-
Plot the millipolarization (mP) values against the DHPS concentration to determine the concentration of DHPS that gives an optimal signal window (typically 80% of the maximum binding).
Protocol 2: Competitive FP Assay for DHPS Inhibitors
-
Prepare a serial dilution of this compound and control compounds in assay buffer. It is recommended to perform an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
In a 384-well plate, add the DHPS enzyme at the optimal concentration determined in Protocol 1.
-
Add the fluorescent pterin probe at its fixed concentration (e.g., 10 nM).
-
Add the serially diluted this compound or control compounds to the wells.
-
Include control wells:
-
Positive Control (No Inhibition): DHPS + fluorescent probe + assay buffer (no inhibitor).
-
Negative Control (100% Inhibition): Fluorescent probe + assay buffer (no enzyme or inhibitor).
-
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_neg_control) / (mP_pos_control - mP_neg_control)])
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Z' Factor Determination for Assay Quality Control
-
Prepare a 384-well plate with a sufficient number of replicates (e.g., 16-24 wells each) of the positive and negative controls as described in Protocol 2.
-
Measure the fluorescence polarization of the plate.
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z' factor using the following equation:[3][4] Z' = 1 - [(3 * σ_p + 3 * σ_n) / |μ_p - μ_n|]
-
A Z' factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for high-throughput screening.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Pterin-based Fluorescent Probe for Screening Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pteropterin Monohydrate in Folate Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The folate pathway is a critical metabolic route responsible for the synthesis of purines and thymidylate, which are essential for DNA replication and repair. This pathway is centrally regulated by the enzyme dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives act as cofactors in a variety of one-carbon transfer reactions.[1] Due to its crucial role in cell proliferation, the folate pathway, and specifically DHFR, is a well-established target for anticancer therapies.
Pteropterin, also known as teropterin or pteroyl-γ-triglutamic acid, is a folate analog that contains three glutamate (B1630785) residues instead of the single glutamate found in folic acid. It has been investigated for its potential as an antimetabolite in cancer treatment. Preclinical studies have indicated that Pteropterin exhibits antitumor and immunomodulatory properties. For instance, it has been shown to inhibit the proliferation of murine leukemia L1210 cells and exert cytostatic effects on human cancer cell lines such as HeLa and MCF-7.[1] These biological activities suggest that Pteropterin monohydrate can serve as a valuable research tool for investigating the folate pathway, screening for novel antifolate drugs, and elucidating mechanisms of drug resistance.
These application notes provide an overview of the use of this compound in folate pathway research, including detailed protocols for in vitro assays and guidance on data interpretation.
Biochemical and Cellular Assays
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound on DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.
-
DHFR Enzyme: Recombinant human DHFR diluted in assay buffer to a final concentration of 10-20 nM.
-
NADPH Solution: 1 mM NADPH in assay buffer.
-
DHF Solution: 1 mM Dihydrofolate in assay buffer.
-
This compound Stock Solution: 10 mM this compound dissolved in DMSO. Prepare serial dilutions in assay buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to all wells of a 96-well UV-transparent microplate.
-
Add 10 µL of this compound dilutions to the test wells. Add 10 µL of assay buffer to the control wells and 10 µL of a known DHFR inhibitor (e.g., methotrexate) to the positive control wells.
-
Add 20 µL of DHFR enzyme solution to all wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of NADPH solution followed by 10 µL of DHF solution to all wells.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each well.
-
Determine the percentage of DHFR inhibition for each concentration of this compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This protocol measures the cytotoxic and cytostatic effects of this compound on cancer cell lines by assessing cell viability via the MTT assay.
Experimental Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the test wells. Add 100 µL of medium to the control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the control wells.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Data Presentation
| Compound | Target | Assay | Cell Line | IC50 / GI50 (µM) | Reference |
| Pteropterin | Folate Pathway | Proliferation | L1210 (murine leukemia) | ~5-10 | [1] |
| Pteropterin | Folate Pathway | Proliferation | HeLa (human cervical cancer) | Cytostatic Effects Observed | [1] |
| Pteropterin | Folate Pathway | Proliferation | MCF-7 (human breast cancer) | Cytostatic Effects Observed | [1] |
Visualizations
Caption: The Folate Pathway and the inhibitory action of this compound on DHFR.
Caption: A typical experimental workflow for evaluating this compound.
Interpretation of Results
-
DHFR Inhibition: A low IC50 value for this compound in the DHFR assay indicates potent inhibition of the enzyme. This direct enzymatic inhibition is a key indicator of its mechanism of action as an antifolate.
-
Cell Proliferation: A low GI50 value in cell-based assays demonstrates the compound's ability to inhibit cancer cell growth. Comparing the GI50 values across different cell lines can provide insights into cell-type specific sensitivities. The observed cytostatic effects suggest that this compound may halt cell cycle progression rather than inducing immediate cell death.
-
Structure-Activity Relationship: As a polyglutamated folate analog, Pteropterin's activity can be compared to other folate-based drugs. The presence of multiple glutamate residues may affect its transport into cells via the folate receptor and its retention within the cell, potentially influencing its potency and duration of action.
Conclusion
This compound is a valuable tool for researchers studying the folate pathway. Its inhibitory effects on cancer cell proliferation, likely mediated through the inhibition of DHFR, make it a relevant compound for screening new antifolate drugs and for investigating the mechanisms of action of this important class of therapeutic agents. The protocols and information provided here serve as a starting point for incorporating this compound into folate pathway research programs.
References
Pteropterin Monohydrate in Microbiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteropterin, also known as folic acid diglutamate, belongs to the pteridine (B1203161) class of heterocyclic compounds. While research directly investigating the antimicrobial properties of Pteropterin monohydrate is limited, the broader family of pterins and their derivatives has garnered significant interest in microbiology for their diverse biological activities. Pteridines are integral to various metabolic pathways in microorganisms, most notably as precursors in the biosynthesis of folate. This central role makes enzymes in the pterin (B48896) and folate biosynthetic pathways attractive targets for the development of novel antimicrobial agents. This document provides an overview of the potential applications of this compound in microbiology research, based on the activities of related pterin compounds, and furnishes detailed protocols for its investigation as a potential antimicrobial and anti-biofilm agent.
Mechanism of Action: Targeting the Folate Biosynthesis Pathway
A primary mechanism by which pterin derivatives exert antimicrobial effects is through the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[1] DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[1] This pathway is essential for the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleic acids and certain amino acids. As mammals obtain folates from their diet and lack DHPS, this enzyme represents a selective target for antimicrobial drugs.
Pterin-based inhibitors, such as pterin-sulfonamide conjugates, act as competitive inhibitors of DHPS, mimicking the natural pterin substrate.[1] By blocking this crucial step, these compounds disrupt folate metabolism, leading to the inhibition of bacterial growth.
Potential Antimicrobial and Anti-Biofilm Activity
While direct data for this compound is not yet available, studies on other pterin compounds suggest potential antimicrobial and anti-biofilm activities. A purified pterin compound extracted from Bacillus pumilus has demonstrated antagonistic activity against pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa.[2][3] Furthermore, this compound was also shown to inhibit biofilm formation, a critical virulence factor in many chronic infections.[2][3] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers increased resistance to antibiotics and host immune responses. Compounds that can disrupt biofilm formation or eradicate established biofilms are of significant therapeutic interest.
Data on Related Pterin Compounds
The following table summarizes the inhibitory and antimicrobial activities of various pterin-sulfonamide conjugates against bacterial DHPS and whole bacterial cells. This data provides a reference for the potential potency that could be investigated for this compound and its derivatives.
| Compound | Target Enzyme | Target Organism | Assay Type | IC50 (µM) | MIC (µM) | Reference |
| Pterin-sulfamethoxazole (pterin-SMX) | Dihydropteroate Synthase (DHPS) | Bacillus anthracis | Fluorescence Polarization | >62.5 | N/A | [1] |
| Pterin-sulfamethoxazole (pterin-SMX) | Dihydropteroate Synthase (DHPS) + PPi | Bacillus anthracis | Fluorescence Polarization | 10.9 | N/A | [1] |
| Pterin-sulfamethoxazole (pterin-SMX) | Whole Cell | Escherichia coli K12 | Broth Microdilution | N/A | 10.9 | [1] |
| Pterin-sulfadimethoxine (pterin-SDM) | Dihydropteroate Synthase (DHPS) | Bacillus anthracis | Fluorescence Polarization | 19.3 | N/A | [1] |
| Pterin-sulfadimethoxine (pterin-SDM) | Dihydropteroate Synthase (DHPS) + PPi | Bacillus anthracis | Fluorescence Polarization | 2.5 | N/A | [1] |
| Pterin-sulfadimethoxine (pterin-SDM) | Whole Cell | Escherichia coli K12 | Broth Microdilution | N/A | 15.6 | [1] |
N/A: Not Applicable or Not Reported. PPi: Pyrophosphate.
Experimental Protocols
The following are detailed protocols for evaluating the potential antimicrobial and anti-biofilm properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound (CAS: 6164-84-7)
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or DMSO) to a concentration of 10 mg/mL. Further dilute in CAMHB to achieve a starting concentration for the assay (e.g., 1024 µg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Inoculate a few colonies into CAMHB and incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound solution with CAMHB to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in CAMHB without compound) and a negative control (CAMHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a spectrophotometer.
Protocol 2: Anti-Biofilm Assay (Crystal Violet Method)
This protocol assesses the ability of a compound to inhibit biofilm formation.
Materials:
-
This compound
-
Bacterial strains known for biofilm formation (e.g., Pseudomonas aeruginosa PAO1)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader
Procedure:
-
Preparation of Bacterial Culture: Grow the bacterial strain in TSB overnight at 37°C. Dilute the culture 1:100 in TSB with 1% glucose.
-
Assay Setup: Add the diluted bacterial culture to the wells of a 96-well plate. Add different concentrations of this compound to the wells. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully remove the planktonic cells by gently aspirating the medium. Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the negative control wells are colorless.
-
Solubilization: Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance at 570 nm using a plate reader. A reduction in absorbance in the presence of this compound compared to the positive control indicates inhibition of biofilm formation.
Visualizations
Caption: Bacterial Folate Biosynthesis Pathway and the inhibitory action of Pterin-based compounds on Dihydropteroate Synthase (DHPS).
Caption: Workflow for the Determination of Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for the Crystal Violet Anti-Biofilm Assay.
References
Troubleshooting & Optimization
Technical Support Center: Pteropterin Monohydrate Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively working with Pteropterin monohydrate, focusing on challenges related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a pteridine (B1203161) compound, a class of heterocyclic molecules with important biological functions. Like many pteridine derivatives, this compound exhibits notoriously low aqueous solubility, which can present significant challenges in experimental settings, particularly for in vitro and in vivo assays that require the compound to be in solution.
Q2: Is there a readily available table with the quantitative solubility of this compound in common aqueous buffers?
Q3: How does pH affect the solubility of this compound?
The solubility of pteridine derivatives is often pH-dependent. Pteropterin contains ionizable groups, and adjusting the pH of the aqueous buffer can form a salt, which may increase its solubility. For many pteridines, solubility increases in either acidic or alkaline solutions, depending on the specific pKa values of the molecule. It is advisable to perform small-scale solubility tests at various pH values to determine the optimal condition for your experiment.
Q4: What are the recommended storage and handling conditions for this compound?
-
Solid Form: Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
-
Solutions: Due to the potential for degradation, it is highly recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, use a co-solvent system that is stable at low temperatures. Perform a small-scale freeze-thaw test to check for precipitation before storing larger quantities. Aqueous solutions of some pteridines are not recommended for storage for more than a day.
Q5: What safety precautions should be taken when handling this compound?
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting Guide: Solubility Issues
| Issue | Possible Cause | Troubleshooting Steps |
| This compound powder does not dissolve in aqueous buffer. | Low intrinsic solubility. | 1. Use a Co-solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF. Then, slowly add this stock solution to your aqueous buffer while vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for cell-based assays).2. pH Adjustment: Test the solubility in buffers with different pH values to see if salt formation enhances solubility.3. Gentle Heating: Gently warming the solution may increase solubility. However, be cautious as some pteridines can be heat-sensitive.4. Sonication: Use an ultrasonic bath to provide energy to break up the crystal lattice and enhance dissolution.[1] |
| Compound precipitates out of solution after dilution into aqueous buffer. | Supersaturation or change in solvent polarity. | 1. Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic co-solvent in your assay and ensure your final dilution does not exceed this limit.2. Slow Addition: Add the concentrated stock solution to the aqueous buffer very slowly while continuously vortexing or stirring.3. Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can help maintain the compound in solution by forming micelles. |
| Solution becomes cloudy or shows precipitation over time. | Instability of the compound in the aqueous buffer. | 1. Prepare Fresh Solutions: It is best practice to prepare solutions of pteridine compounds immediately before use.2. Check for Degradation: Pteridines can be susceptible to oxidation. Ensure your buffer is free of oxidizing agents. Storing solutions under an inert gas (e.g., nitrogen or argon) can also help. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound using a Co-solvent
-
Accurately weigh a small amount of this compound powder into a sterile microcentrifuge tube.
-
Add a minimal volume of 100% DMSO (e.g., 10-20 µL) to just wet the solid.
-
Vortex the mixture for 30-60 seconds to aid initial dissolution.
-
If the compound is not fully dissolved, briefly sonicate the vial for 1-2 minutes in a water bath sonicator.[1]
-
Once a clear stock solution is obtained, slowly add it dropwise to your pre-warmed aqueous experimental buffer while continuously vortexing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the final concentration or the percentage of DMSO.
-
Ensure the final concentration of DMSO in your assay does not exceed the tolerance level of your biological system (typically below 0.5% for cell-based assays).[1]
Protocol 2: Determining the Aqueous Solubility of this compound
-
Prepare a series of saturated solutions of this compound in your desired aqueous buffer at a constant temperature.
-
Add an excess amount of the compound to a known volume of the buffer in several vials.
-
Agitate the vials for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtered supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The measured concentration represents the solubility of this compound in that specific buffer and at that temperature.
Signaling Pathway and Experimental Workflow
Pteropterin is a derivative of pterin, a class of compounds that are precursors in the biosynthesis of folate (Vitamin B9). The folate metabolic pathway is crucial for the synthesis of nucleotides (purines and thymidylate) and amino acids, and thus for cell proliferation and growth. Pteropterin can potentially influence this pathway.
Caption: Potential interaction of Pteropterin with the Folate biosynthesis pathway.
Caption: General experimental workflow for using this compound.
References
Troubleshooting Pteropterin monohydrate precipitation in cell culture media
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Pteropterin monohydrate in cell culture media. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound, also known as Pteroyl-γ-glutamyl-γ-glutamic acid, is an active form of folate.[1] As a folate analog, it is investigated for its potential anticancer activity. Folates are essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[1] Cancer cells have a high demand for these building blocks to support their rapid proliferation. This compound is thought to interfere with folate metabolism, thereby inhibiting cancer cell growth.[1]
Q2: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound is likely due to its low solubility in aqueous solutions at neutral pH, a common characteristic of folate derivatives.[2] Cell culture media are typically buffered to a physiological pH of 7.2-7.4, which can be challenging for dissolving compounds that are weak acids.[2] Other contributing factors can include:
-
High final concentration: The concentration of this compound in the media may exceed its solubility limit.
-
"Crashing out" of solution: Adding a concentrated stock solution (especially from an organic solvent like DMSO) too quickly to the aqueous media can cause the compound to rapidly precipitate.
-
Temperature changes: Moving media between room temperature and a 37°C incubator can affect solubility.
-
Interactions with media components: Salts, proteins, and other components in the media can interact with the compound and reduce its solubility.
Q3: What is the best way to prepare a stock solution of this compound?
-
Option 1 (Alkaline Solution): Prepare a stock solution in a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH), followed by dilution with sterile water or PBS to the desired concentration. This should be done under sterile conditions.
-
Option 2 (DMSO): Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of sparingly soluble compounds for cell culture. It is important to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent toxicity.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
It is highly recommended to perform a solubility test before conducting your experiments. This will help you determine the highest concentration of this compound that can be used without precipitation under your experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired working concentration of this compound exceeds its solubility limit in the cell culture medium. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration. |
| "Solvent Shock" | Rapid dilution of a concentrated stock solution (especially in DMSO) into the aqueous medium causes the compound to "crash out" of solution. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media. |
| Cold Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
| High DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5% (ideally <0.1%). This may necessitate preparing a more dilute stock solution. |
Issue 2: Precipitation Observed After Incubation (Delayed Precipitation)
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature cycling, which may affect the solubility of the compound over time. | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with a stage-top incubator. |
| Media Evaporation | In long-term experiments, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Interaction with Media Components | The compound may slowly interact with salts, proteins (from serum), or other media components, leading to the formation of insoluble complexes. | Test the stability of this compound in your complete cell culture medium over the intended duration of your experiment by incubating a cell-free solution and observing for precipitation. |
| pH Shift | The CO2 environment in an incubator can cause a slight drop in the pH of the media, which could decrease the solubility of this compound. | Ensure your medium is properly buffered for the CO2 concentration in your incubator. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (Example)
Materials:
-
This compound powder
-
Sterile 0.1 M Sodium Hydroxide (NaOH)
-
Sterile, nuclease-free water
-
Sterile, light-protected microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
To prepare a 10 mg/mL stock solution, for example, add the appropriate volume of sterile 0.1 M NaOH to the powder to dissolve it completely. Gentle vortexing may be required.
-
Once fully dissolved, add an equal volume of sterile, nuclease-free water to reach the final desired volume.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Maximum Soluble Concentration
Materials:
-
This compound stock solution
-
Complete cell culture medium (including serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Microplate reader (optional)
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in the pre-warmed complete cell culture medium. For example, you can prepare a 2-fold serial dilution starting from a high concentration (e.g., 1 mM).
-
Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution, e.g., 0.1% DMSO).
-
Visually inspect the solutions for any signs of precipitation or cloudiness immediately after preparation.
-
Incubate the plate/tubes at 37°C and 5% CO2 for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect for precipitation again.
-
For a quantitative assessment, you can measure the absorbance of the solutions in a 96-well plate at a wavelength of 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
The highest concentration that remains clear is the maximum working soluble concentration under your experimental conditions.
Signaling Pathways and Experimental Workflows
As a folate analog, this compound is expected to interfere with the folate metabolic pathway, which is crucial for the synthesis of purines and thymidylate, essential components for DNA and RNA synthesis. This interference can lead to an inhibition of cell proliferation.
Caption: this compound's potential mechanism of action.
The diagram above illustrates the folate metabolism pathway and the likely points of interference by this compound. As a folate analog, it may compete with folate for uptake into the cell via the folate receptor and is likely to inhibit dihydrofolate reductase (DHFR), a key enzyme in this pathway. Inhibition of DHFR depletes the pool of tetrahydrofolate (THF), which is essential for the synthesis of dTMP (a precursor to thymidine (B127349) for DNA synthesis) and purines.
Caption: Troubleshooting workflow for this compound precipitation.
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound in cell culture media. By systematically addressing potential causes, researchers can optimize their experimental conditions for successful outcomes.
References
Technical Support Center: Optimizing Pteropterin Monohydrate Concentration for Anti-Proliferative Assays
Disclaimer: Extensive literature searches did not yield specific experimental data on the use of Pteropterin monohydrate in anti-proliferative assays, including optimized concentrations, detailed protocols, or established signaling pathways. Pteropterin, a folic acid conjugate, is chemically distinct from the more extensively studied stilbenoid, Pterostilbene.
The following technical support center is a template designed to meet your formatting and content requirements. The information provided is based on general knowledge of anti-proliferative assays and can be populated with specific data for this compound as it becomes available through dedicated research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an anti-proliferative assay?
A1: Without specific experimental data for this compound, a typical approach for a novel compound is to perform a dose-response study over a broad concentration range. A logarithmic dilution series, for example, from 1 nM to 100 µM, is recommended to determine the half-maximal inhibitory concentration (IC50). The optimal concentration will be cell line-dependent.
Q2: How should I dissolve this compound for use in cell culture?
A2: The solubility of this compound in common cell culture solvents has not been reported. Typically, organic compounds for cell-based assays are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to determine the solubility of this compound in DMSO and to ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to the cells, generally below 0.5%.
Q3: What is the stability of this compound in cell culture medium?
A3: The stability of this compound in physiological solutions and cell culture media is not documented. It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment. To assess stability, you could incubate the compound in media for the duration of your experiment, and then test its activity or chemical integrity.
Q4: Which positive and negative controls should I use in my anti-proliferative assay with this compound?
A4:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration used for the this compound dilutions. This controls for any effect of the solvent on cell proliferation.
-
Positive Control: A well-characterized anti-proliferative agent known to be effective in your chosen cell line (e.g., doxorubicin, paclitaxel, or methotrexate, given Pteropterin's relation to folic acid). This will validate the assay's ability to detect an anti-proliferative effect.
Troubleshooting Guide
Q5: I am not observing any anti-proliferative effect with this compound. What could be the reason?
A5:
-
Concentration: The concentrations tested may be too low. Consider extending the dose-response range to higher concentrations.
-
Solubility: The compound may have precipitated out of solution. Visually inspect your dilutions for any precipitate. If solubility is an issue, alternative solvents or formulation strategies may be needed.
-
Stability: this compound might be unstable in the culture medium. Try reducing the incubation time or preparing fresh solutions more frequently.
-
Cell Line Specificity: The chosen cell line may be resistant to the effects of this compound. Consider testing on a panel of different cancer cell lines.
-
Assay Duration: The anti-proliferative effect may require a longer incubation period to become apparent. Consider extending the assay duration (e.g., from 24 hours to 48 or 72 hours).
Q6: I am seeing high variability between my replicate wells. How can I reduce this?
A6:
-
Cell Seeding: Ensure a homogenous single-cell suspension and accurate cell counting to seed a consistent number of cells in each well. Pay attention to the "edge effect" in multi-well plates by either avoiding the outer wells or filling them with sterile PBS.
-
Compound Distribution: Ensure thorough mixing of the compound in the medium before adding it to the cells.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize volume errors.
-
Assay Reagents: Ensure all assay reagents are properly prepared and mixed before addition.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound Across Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | Data not available |
| A549 | Lung Cancer | 48 | Data not available |
| HCT116 | Colon Cancer | 48 | Data not available |
| HeLa | Cervical Cancer | 72 | Data not available |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Proliferation
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Visualizations
Caption: Workflow for an anti-proliferative MTT assay.
Caption: Hypothetical signaling pathway for Pteropterin's anti-proliferative effect.
Pteropterin monohydrate batch-to-batch variability and quality control
Welcome to the technical support center for Pteropterin monohydrate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to batch-to-batch variability and ensuring the quality control of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule inhibitor of the pro-inflammatory JNK signaling pathway. It is currently under investigation for its potential therapeutic effects in autoimmune diseases and certain cancers. Due to its novelty, consistent quality control is paramount for reproducible experimental outcomes.
Q2: We are observing significant variations in the efficacy of this compound between different batches. What could be the cause?
A2: Batch-to-batch variability is a known challenge in the manufacturing of complex small molecules.[1][2][3] Variations in efficacy can stem from several factors, including:
-
Purity: The presence of impurities or related substances can alter the compound's biological activity.
-
Polymorphism: Different crystalline forms of the compound may exhibit varying solubility and bioavailability.
-
Degradation: Improper storage or handling can lead to the degradation of the compound.[4]
-
Residual Solvents: The presence of residual solvents from the manufacturing process can impact the compound's properties.
We recommend a thorough quality control check of each new batch before use.
Q3: How can we assess the purity of a new batch of this compound?
A3: Several analytical techniques can be employed to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for quantifying the compound and detecting impurities. Mass spectrometry (MS) can be used to confirm the molecular weight of the primary compound and identify any degradation products or impurities.[4][5][6]
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To ensure stability, this compound should be stored in a cool, dry, and dark environment. Based on stability studies of similar compounds, storage at 2-8°C is recommended for short-term use, and -20°C for long-term storage.[4] The compound should be protected from light and moisture to prevent degradation. It is also advisable to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays
-
Symptom: Significant variation in IC50 values or other endpoint measurements between experiments using different batches of this compound.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Batch-to-Batch Purity Variation | 1. Request the Certificate of Analysis (CoA) for each batch and compare the purity levels. 2. Perform an in-house purity assessment using HPLC. |
| Compound Degradation | 1. Ensure the compound has been stored correctly. 2. Prepare fresh stock solutions for each experiment. 3. Analyze the stock solution for degradation products using HPLC-MS. |
| Incomplete Solubilization | 1. Visually inspect the stock solution for any precipitate. 2. Use a validated solvent and sonicate if necessary to ensure complete dissolution. |
Issue 2: Poor solubility of this compound
-
Symptom: Difficulty in dissolving the compound, or precipitation of the compound in stock solutions or assay media.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | 1. Consult the product datasheet for the recommended solvent. 2. Test a small amount of the compound in different biocompatible solvents (e.g., DMSO, Ethanol). |
| Supersaturation | 1. Prepare a less concentrated stock solution. 2. Warm the solution gently (if the compound is heat-stable) to aid dissolution. |
| pH Effects | 1. Determine the pKa of this compound. 2. Adjust the pH of the solvent or buffer to improve solubility. For some compounds, a slightly acidic or basic pH can significantly enhance solubility.[4][7] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
-
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration of 50 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
-
Visualizations
This compound Quality Control Workflow
Caption: Workflow for quality control testing of new this compound batches.
Hypothetical JNK Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the JNK signaling pathway.
References
- 1. zaether.com [zaether.com]
- 2. researchgate.net [researchgate.net]
- 3. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Pteropterin Monohydrate Oxidation in Experimental Setups
For researchers, scientists, and drug development professionals utilizing Pteropterin monohydrate, ensuring its stability and preventing oxidation is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oxidation a concern?
This compound is a pteridine (B1203161) compound. Like many pterins, particularly those in a reduced state (such as tetrahydropterins), it is susceptible to oxidation when exposed to air (oxygen), light, and certain metal ions. Oxidation can lead to the degradation of the compound, altering its chemical structure and biological activity, thereby compromising the validity of experimental data.
Q2: What are the primary factors that contribute to the oxidation of this compound?
The main factors that can induce the oxidation of this compound in an experimental setting are:
-
Exposure to Oxygen: Atmospheric oxygen is a key driver of oxidation.
-
Exposure to Light: Pterin (B48896) compounds can be photosensitive, and light exposure can accelerate degradation.
-
Presence of Metal Ions: Transition metal ions, such as iron and copper, can catalyze oxidation reactions.[1]
-
Suboptimal pH: The stability of pterin solutions can be pH-dependent.
-
Elevated Temperature: Higher temperatures can increase the rate of chemical degradation.
Q3: How can I visually detect if my this compound solution has oxidized?
While visual inspection is not a definitive method for quantifying degradation, a change in the color or clarity of a this compound solution may indicate oxidation or degradation. However, for accurate assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to identify and quantify any oxidation products.[2][3][4][5]
Troubleshooting Guide: Preventing Oxidation
This guide provides solutions to common issues related to this compound oxidation.
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of this compound in solution. | Exposure to atmospheric oxygen. | Prepare solutions using deoxygenated solvents. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent prior to use. Work in a glove box or use Schlenk line techniques for maximum protection. |
| Presence of catalytic metal ions in the solvent or reagents. | Add a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to the solution to sequester metal ions. A typical starting concentration is 0.1 mM. | |
| Inconsistent experimental results between batches. | Inconsistent handling and storage procedures leading to variable levels of oxidation. | Standardize your protocol for solution preparation, handling, and storage. Ensure all solutions are prepared fresh and used within a defined timeframe. |
| Loss of biological activity of this compound. | Oxidation of the compound leading to a change in its molecular structure and function. | Implement preventative measures such as the use of antioxidants, protection from light, and storage under an inert atmosphere. |
| Photodegradation of the sample. | Exposure of the solution to ambient or direct light. | Prepare and handle solutions in a dark room or under amber light. Use amber-colored vials or wrap containers in aluminum foil to protect them from light. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a this compound stock solution with the inclusion of ascorbic acid as a stabilizing antioxidant.
Materials:
-
This compound powder
-
High-purity, deoxygenated water (or appropriate buffer)
-
L-Ascorbic acid
-
Ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt
-
Inert gas (Nitrogen or Argon)
-
Amber-colored volumetric flasks and storage vials
Procedure:
-
Deoxygenate the Solvent: Bubble inert gas (nitrogen or argon) through the desired solvent (e.g., water or buffer) for at least 30 minutes to remove dissolved oxygen.
-
Prepare the Stabilizing Solution: In an amber-colored volumetric flask, dissolve L-Ascorbic acid (to a final concentration of 1-5 mM) and EDTA (to a final concentration of 0.1 mM) in the deoxygenated solvent.
-
Weigh this compound: In a separate, clean weighing vessel, accurately weigh the required amount of this compound powder.
-
Dissolve this compound: Add the this compound powder to the stabilizing solution. Gently swirl or sonicate briefly until fully dissolved. Avoid vigorous shaking to minimize reintroduction of oxygen.
-
Inert Gas Overlay: Before sealing the storage vial, gently flush the headspace with an inert gas.
-
Storage: Store the stock solution at -20°C or -80°C in the dark.
Protocol 2: Quantification of this compound and its Oxidation Products by HPLC
This protocol provides a general framework for the analysis of this compound stability. Specific parameters may need to be optimized for your particular HPLC system and column.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
A C18 reverse-phase column is a common choice for pterin analysis.[2][3]
Mobile Phase (Example):
-
A common mobile phase for pterin analysis is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). A gradient elution may be necessary to separate this compound from its degradation products.[2][3]
Procedure:
-
Sample Preparation: Dilute a small aliquot of your this compound solution in the mobile phase to an appropriate concentration for HPLC analysis.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Detection: Monitor the elution profile at a wavelength where this compound and its expected oxidation products absorb light. For pterins, this is often in the UV range. Fluorescence detection can also be used for enhanced sensitivity.
-
Quantification: Identify and quantify the peaks corresponding to this compound and its oxidation products by comparing their retention times and peak areas to those of known standards. The percentage of degradation can be calculated by comparing the peak area of this compound in a fresh sample versus a stored or stressed sample.
Visualizations
Caption: Factors leading to this compound oxidation.
Caption: Workflow for preventing this compound oxidation.
References
- 1. Chelating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Simplified HPLC methodology for quantifying biological pterins by selective oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pteropterin Monohydrate and Methotrexate in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pteropterin monohydrate and the well-established anti-leukemic drug, Methotrexate (B535133), with a focus on their effects on leukemia cell lines. While Methotrexate is a cornerstone of leukemia chemotherapy with a well-documented mechanism of action, this compound is a less-studied folate analog. This comparison synthesizes the available preclinical data to offer insights into their relative cytotoxic potentials and mechanisms of action.
Executive Summary
Methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR), has a long history of clinical use in treating various cancers, including leukemia. Its mechanism, efficacy, and toxicity are well-characterized. This compound, a folic acid conjugate with three glutamic acid residues, has shown cytostatic effects in preclinical studies, but comprehensive data, particularly direct comparisons with Methotrexate, are scarce. This guide aims to bridge this knowledge gap by presenting the available data in a structured format, highlighting both what is known and where further research is needed.
Chemical and Physical Properties
A key structural difference between Pteropterin and Methotrexate lies in the glutamic acid moiety. Pteropterin is a polyglutamated form of pteroyl acid, which may influence its cellular uptake and retention.
| Property | This compound | Methotrexate |
| Synonyms | Teropterin, Pteroyl-gamma-glutamyl-gamma-glutamylglutamic acid | Amethopterin, MTX |
| Molecular Formula | C₂₉H₃₃N₉O₁₂·H₂O | C₂₀H₂₂N₈O₅ |
| Molecular Weight | 717.6 g/mol | 454.4 g/mol [1] |
| Chemical Structure | Folic acid conjugated to three L-glutamic acid residues | 4-amino-10-methyl derivative of folic acid |
| Water Solubility | Data not readily available | Insoluble[1] |
| Solubility | Data not readily available | Soluble in dilute solutions of alkali hydroxides and carbonates[1], DMSO (to 100 mM), and dimethyl formamide[2] |
Efficacy in Leukemia Cell Lines
| Compound | Cell Line | Assay | IC₅₀ | Reference |
| Pteropterin | Murine Leukemia (L1210) | Not Specified | ~5–10 µM | Preclinical data |
| Methotrexate | Murine Leukemia (L1210) | Not Specified | Reported to be cytotoxic, but specific IC₅₀ values vary across studies. | [Multiple sources][3][4][5][6] |
Note: The IC₅₀ values should be interpreted with caution as they are derived from different sources and the experimental conditions may have varied.
Mechanism of Action
The mechanisms of action for this compound and Methotrexate, while both related to folate metabolism, differ significantly in their level of characterization.
This compound: The precise mechanism of action of Pteropterin in leukemia cells has not been fully elucidated. As a folate analog, it is presumed to interfere with folate-dependent metabolic pathways that are crucial for nucleotide synthesis and cell proliferation. Its polyglutamated structure may lead to enhanced cellular uptake and retention via the folate receptor and folylpolyglutamate synthetase (FPGS), potentially leading to the inhibition of multiple folate-dependent enzymes. Limited preclinical data suggest it has cytostatic and potential immunomodulatory properties.
Methotrexate: Methotrexate is a well-established antifolate agent that acts as a potent competitive inhibitor of dihydrofolate reductase (DHFR).[7] DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[7] By inhibiting DHFR, Methotrexate depletes the intracellular pool of reduced folates, leading to the inhibition of DNA synthesis, repair, and cellular replication, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[7]
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language.
Signaling Pathway Diagrams
Caption: Methotrexate's mechanism of action in a leukemia cell.
Caption: Postulated mechanism of Pteropterin in a leukemia cell.
Experimental Workflow Diagram
Caption: A typical workflow for an MTT cytotoxicity assay.
Experimental Protocols
The following is a representative protocol for an in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC₅₀ values of compounds in leukemia cell lines.
Objective: To determine the concentration of this compound or Methotrexate that inhibits the proliferation of a leukemia cell line by 50% (IC₅₀).
Materials:
-
Leukemia cell line (e.g., L1210)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Methotrexate stock solutions (dissolved in a suitable solvent like DMSO or a buffered solution)
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing leukemia cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[8]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to stabilize.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Methotrexate in complete culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plates for a period of 48 to 72 hours.[9]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plates for an additional 2 to 4 hours at 37°C.[9] During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[8]
-
Gently shake the plates for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Conclusion and Future Directions
The comparison between this compound and Methotrexate in leukemia cell lines is currently limited by the scarcity of comprehensive data for Pteropterin. While Methotrexate's role as a DHFR inhibitor is well-established and clinically validated, Pteropterin's potential as an anti-leukemic agent remains largely unexplored.
The available preclinical data suggests that this compound exhibits cytotoxic activity against a murine leukemia cell line in the low micromolar range. This finding warrants further investigation to:
-
Determine the precise mechanism of action of Pteropterin in various leukemia cell lines.
-
Conduct direct comparative studies against Methotrexate and other standard-of-care agents in a panel of human leukemia cell lines.
-
Evaluate its efficacy and toxicity in vivo using animal models of leukemia.
-
Investigate the role of its polyglutamated structure in cellular uptake, retention, and overall anti-leukemic activity.
Further research into this compound could potentially reveal a novel antifolate agent with a distinct pharmacological profile, offering a new therapeutic avenue for leukemia treatment. However, based on the current evidence, Methotrexate remains the benchmark antifolate agent in this context.
References
- 1. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Methotrexate cytotoxicity as related to irreversible S phase arrest in mouse L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of methionine in methotrexate-sensitive and methotrexate-resistant mouse leukemia L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of methotrexate on the cell cycle of L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of adriamycin combined with methotrexate against L1210 leukemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. texaschildrens.org [texaschildrens.org]
Comparing the IC50 values of Pteropterin monohydrate and other pteridine derivatives
Researchers, scientists, and drug development professionals are constantly seeking novel compounds with high efficacy and specificity. Pteridine (B1203161) derivatives, a class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry due to their structural similarity to endogenous folates. This allows them to interact with a wide array of biological targets, leading to their investigation as therapeutic agents for diseases such as cancer, as well as infectious and inflammatory conditions.[1] This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of various pteridine derivatives, offering insights into their potential as drug candidates.
Unveiling the Potency: A Look at IC50 Values
The IC50 value is a critical measure of a drug's potency, indicating the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value signifies a more potent compound. Pteridine derivatives have demonstrated a wide range of IC50 values against various targets, highlighting their diverse therapeutic potential.
A significant number of pteridine analogues have been developed as anticancer agents, primarily by targeting dihydrofolate reductase (DHFR), an essential enzyme in DNA synthesis.[1][2][3] Others have shown inhibitory activity against targets like epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and pteridine reductase 1 (PTR1), which is a key enzyme in certain parasites.[2][4]
Below is a summary of reported IC50 values for several pteridine derivatives against various cancer cell lines and enzymes.
| Compound Class | Derivative Example | Target/Cell Line | IC50 Value | Reference |
| Dihydropteridine-dione | Compound with piperazine (B1678402) substitution | MGC-803 (Gastric Cancer) | < 5 µM | [5] |
| Pteridin-7(8H)-one | Compound 12 | MKN-45 (Gastric Cancer) | 4.32 µM | [5] |
| Pteridin-7(8H)-one | Compound 12 | MGC-803 (Gastric Cancer) | 7.01 µM | [5] |
| Benzo[g]pteridine-dione | NSC-374902 | Osteoclast Bone Resorption | ~300 nM | [5] |
| Pteridine-based | Multitarget inhibitors | Trypanosoma brucei PTR1 | Apparent pM range | [4] |
| Pteridine-based | Multitarget inhibitors | Leishmania major PTR1 | Low nM range | [4] |
| Thiazolidinedione Conjugate | Compound 7c | MCF-7 (Breast Cancer) | 7.78 µM | [6] |
| Thiazolidinedione Conjugate | Compound 6c | MCF-7 (Breast Cancer) | 8.15 µM | [6] |
| Thiazolidinedione Conjugate | Compound 7c | HCT116 (Colon Cancer) | 5.77 µM | [6] |
| Thiazolidinedione Conjugate | Compound 6c | HCT116 (Colon Cancer) | 7.11 µM | [6] |
| Thiazolidinedione Conjugate | Compound 7c | HepG2 (Liver Cancer) | 8.82 µM | [6] |
| Thiazolidinedione Conjugate | Compound 6c | HepG2 (Liver Cancer) | 8.99 µM | [6] |
| VEGFR-2 Inhibitors | Various derivatives | VEGFR-2 | 0.08 to 0.93 µM | [6] |
Understanding the Mechanism: The Folate Pathway
Many pteridine derivatives exert their therapeutic effect by interfering with the folate metabolic pathway. A prominent example is their inhibition of Dihydrofolate Reductase (DHFR). DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1] By inhibiting DHFR, these compounds disrupt DNA synthesis and cell proliferation, making them effective anticancer agents.[1]
Caption: Inhibition of DHFR by pteridine derivatives in the folate pathway.
Experimental Protocols: Determining IC50 Values
The determination of IC50 values is a fundamental step in drug discovery. A common method to assess the inhibitory activity of compounds like pteridine derivatives against enzymes such as DHFR is through a colorimetric assay.[1] For evaluating the effect on cancer cell lines, the MTT assay is widely used.[1]
Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate.[1]
Materials:
-
DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Test pteridine analogues
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test pteridine analogues.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, NADPH, and the test compound or vehicle control.
-
Initiate the reaction by adding DHF to all wells.
-
Immediately measure the absorbance at 340 nm at regular intervals for a set period.
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
MTT Cell Viability Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium
-
Test pteridine analogues
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test pteridine analogues in the complete culture medium.
-
Replace the old medium with the medium containing the test compounds or a vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
The diverse range of IC50 values and biological targets for pteridine derivatives underscores their importance as a privileged scaffold in drug discovery. Further research and development of these compounds hold significant promise for the treatment of a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijrpr.com [ijrpr.com]
- 4. Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unraveling the Structure-Activity Relationship of Pterin Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationships between the structure of pterin (B48896) analogs and their biological activity is paramount for the rational design of novel therapeutics. This guide provides a comparative analysis of pterin analogs, summarizing key structural modifications that influence their biological function, with supporting experimental data and methodologies.
Pterins, a class of heterocyclic compounds derived from the pteridine (B1203161) ring system, play crucial roles in a myriad of biological processes. As precursors to essential enzyme cofactors, they are integral to the metabolism of amino acids, lipids, and neurotransmitters. The diverse biological activities of pterin analogs have positioned them as attractive scaffolds for drug discovery, particularly in the development of anticancer and antimicrobial agents. This guide delves into the structural determinants of activity for various pterin analogs, offering a comparative overview for researchers in the field.
Comparative Analysis of Biological Activity
The biological efficacy of pterin analogs is intricately linked to their structural features. Modifications to the pterin core, particularly at the N5 and N10 positions, and alterations to the side chain have been shown to significantly impact their inhibitory potential against various enzymes and their overall cellular activity. Below is a summary of the structure-activity relationships (SAR) for different classes of pterin analogs.
| Compound Class | Target | Key Structural Features for Activity | IC50/Activity | Reference |
| N5-Substituted Tetrahydropteroate Analogs | Cobalamin-dependent methionine synthase (MetH) | N5-chloracetyl group; specific substitutions on the benzene (B151609) ring. | Compound 6c : IC50 = 12.1 µM against MetH; 0.16-6.12 µM against five cancer cell lines. | [1] |
| Methotrexate (B535133) (MTX) and Aminopterin (B17811) (AMT) Analogs | Dihydrofolate Reductase (DHFR) | Intact CONH moiety in the side chain is crucial for binding. Double bond in the side chain reduces potency compared to parent compounds. | Meta and ortho isomers of aminopterin showed varied inhibitory activity. Analogs with a CH2CH=CHCOOH side chain had similar anti-DHFR activity to a saturated analog but were less potent than the parent drugs. | [2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data and for designing future studies.
Inhibition Assay for Cobalamin-Dependent Methionine Synthase (MetH)
The inhibitory activities of N5-substituted tetrahydropteroate analogs against MetH were evaluated using a spectrophotometric assay.[1] The assay measures the conversion of a substrate, which is monitored by a change in absorbance.
-
Enzyme: Recombinant human MetH.
-
Substrates: L-homocysteine and N5-methyl-tetrahydrofolate.
-
Assay Principle: The enzymatic reaction leads to the formation of methionine and tetrahydrofolate. The rate of reaction is determined by measuring the decrease in absorbance at a specific wavelength corresponding to the consumption of N5-methyl-tetrahydrofolate.
-
Procedure: The enzyme is incubated with the test compounds at various concentrations before the addition of substrates to initiate the reaction. The reaction progress is monitored over time.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a suitable inhibition model.
Dihydrofolate Reductase (DHFR) Inhibition Assay
The inhibitory potency of methotrexate and aminopterin analogs against DHFR was determined using a standard enzymatic assay.[2]
-
Enzyme: DHFR isolated from mouse liver.
-
Substrate: Dihydrofolate.
-
Cofactor: NADPH.
-
Assay Principle: DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate using NADPH as a cofactor. The reaction is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Procedure: The enzyme is pre-incubated with the inhibitor at various concentrations. The reaction is initiated by the addition of dihydrofolate.
-
Data Analysis: The initial reaction rates are measured, and the IC50 values are determined from the dose-response curves.
Signaling Pathways and Molecular Interactions
The biological effects of pterin analogs are often mediated through their interaction with specific signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for identifying potential therapeutic targets.
A recently discovered pterin-dependent signaling pathway in Agrobacterium tumefaciens regulates the transition between motile and sessile lifestyles.[3] This pathway involves a pteridine reductase (PruA) that produces a novel pterin species, which in turn modulates the activity of a dual-function diguanylate cyclase-phosphodiesterase (DcpA) via a putative pterin-binding protein (PruR).[3] This intricate signaling cascade ultimately controls the levels of the second messenger cyclic diguanylate monophosphate (c-di-GMP), a key regulator of surface attachment and biofilm formation.[3]
Pterin-dependent signaling pathway in A. tumefaciens.
In the context of cancer, the Hippo signaling pathway has been shown to control biopterin (B10759762) metabolism.[4] Specifically, the inhibition of the downstream effectors of the Hippo pathway, YAP/TAZ, leads to the upregulation of GTP cyclohydrolase 1 (GCH1), a critical enzyme in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4).[4] BH4 acts as a secretory antioxidant, protecting neighboring cells from ferroptosis, a form of iron-dependent cell death.[4] This highlights a non-cell-autonomous role of the Hippo pathway in creating a ferroptosis-resistant tumor microenvironment.[4]
Hippo pathway control of biopterin metabolism and ferroptosis.
The experimental workflow for evaluating the anticancer activity of pterin analogs typically involves a series of in vitro and in vivo studies. This process begins with the synthesis of the analog, followed by enzymatic assays to determine its inhibitory potency against the target enzyme. Promising candidates are then evaluated for their cytotoxicity in various cancer cell lines. Further studies may include cell cycle analysis and apoptosis assays to elucidate the mechanism of cell death. Finally, the in vivo efficacy of the most potent compounds is assessed in animal models of cancer.
Experimental workflow for anticancer pterin analogs.
References
- 1. Design, synthesis and biological activity of N5-substituted tetrahydropteroate analogs as non-classical antifolates against cobalamin-dependent methionine synthase and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methotrexate analogues. 31. Meta and ortho isomers of aminopterin, compounds with a double bond in the side chain, and a novel analogue modified at the alpha-carbon: chemical and in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Pterin-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hippo pathway controls biopterin metabolism to shield adjacent cells from ferroptosis in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Anti-Tumor Effects: A Comparative Analysis of Methotrexate and 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor effects of two widely used chemotherapeutic agents: Methotrexate (B535133), a folate antagonist, and 5-Fluorouracil (B62378), a pyrimidine (B1678525) analog. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development and evaluation of novel anti-cancer therapies. Due to the limited availability of published in vivo anti-tumor data for Pteropterin monohydrate, this guide focuses on these two well-established alternatives to provide a framework for comparative analysis.
Comparative Efficacy: In Vivo Studies
The following tables summarize quantitative data from various preclinical in vivo studies, offering a comparative overview of the anti-tumor efficacy of Methotrexate and 5-Fluorouracil in different cancer models.
Table 1: In Vivo Anti-Tumor Efficacy of Methotrexate
| Animal Model | Cancer Type | Dosage and Administration | Key Findings | Reference |
| BALB/c nude mice | Human Breast Cancer (MDA-MB-231) | 120 mg/kg, single i.v. injection | 16.2% tumor growth inhibition by day 18.[1] | [1](--INVALID-LINK--) |
| Nude mice | Human Tumor Xenografts (various) | Not specified | 64% of tumors showed a clear response (inhibition, stasis, or regression).[2][3] | [2](4--INVALID-LINK-- |
| BALB/c mice | 4T1 Breast Cancer | 120 mg/kg, single i.v. injection | Significantly inhibited tumor growth by about 16.2% on day 18.[1][5] | [1](6--INVALID-LINK-- |
| Murine MC38 colon carcinoma and B16 F0 melanoma models | Colon Carcinoma and Melanoma | 20 mg/kg | HES-MTX nanoconjugate was more effective in tumor growth inhibition than free MTX.[7] | [7](--INVALID-LINK--) |
Table 2: In Vivo Anti-Tumor Efficacy of 5-Fluorouracil
| Animal Model | Cancer Type | Dosage and Administration | Key Findings | Reference |
| BALB/c mice | 4T1 Mammary Carcinoma | 50 mg/kg for twelve days | Significantly inhibited tumor growth.[8] | [8](--INVALID-LINK--) |
| C57BL/6 mice | MC38 Colon Cancer | 25 mg/kg, intraperitoneally, every 2 days | Effectively shrank tumor size.[9] | [9](--INVALID-LINK--) |
| Nude mice | A549 Lung Adenocarcinoma | 100 mg/kg/week | Significantly reduced tumor growth and volume.[10] | [10](--INVALID-LINK--) |
| Mice | Colon Carcinomas (Colon 26 and Colon 38) | 100 mg/kg, weekly | Pretreatment with Leucovorin potentiated the anti-tumor effect.[11] | [11](--INVALID-LINK--) |
| BALB/c mice | CT26 Colon Adenocarcinoma | 200 mg/kg | Caused severe weight loss and high mortality.[12] | [12](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative in vivo experimental protocols for Methotrexate and 5-Fluorouracil.
Methotrexate In Vivo Anti-Tumor Study Protocol
A general protocol for evaluating the anticancer effects of Methotrexate in a xenograft mouse model is as follows[13]:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Administration:
-
Vehicle Control: Administer Phosphate-Buffered Saline (PBS) or sterile saline.
-
Methotrexate: Administer Methotrexate at a dosage of 120 mg/kg (this may need optimization based on the tumor model and toxicity) via the desired route (e.g., intraperitoneal or intravenous injection) and schedule (e.g., once or twice weekly).
-
-
Monitoring and Endpoints:
-
Tumor Growth: Measure tumor dimensions with a caliper every 2-3 days and calculate tumor volume.
-
Body Weight: Monitor body weight as an indicator of systemic toxicity.
-
Survival Analysis: Record the survival of mice in each group.
-
5-Fluorouracil In Vivo Anti-Tumor Study Protocol
A representative protocol for assessing the anti-tumor activity of 5-Fluorouracil in a syngeneic mouse model is as follows[9]:
-
Animal Model: Syngeneic mice (e.g., C57BL/6 for MC38 tumors).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MC38 colon cancer cells).
-
Tumor Growth Monitoring: Allow tumors to establish and grow.
-
Treatment Initiation: Begin treatment when tumors reach a specified size.
-
Drug Administration:
-
Vehicle Control: Administer a control vehicle (e.g., PBS).
-
5-Fluorouracil: Administer 5-Fluorouracil at a dose of 25 mg/kg intraperitoneally every 2 days.
-
-
Monitoring and Endpoints:
-
Tumor Volume: Measure tumor volume at indicated days.
-
Immune Cell Analysis: At the end of the study, tumors and spleens can be harvested to analyze the composition of immune cells.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by anti-tumor agents is critical for rational drug design and combination therapies.
Methotrexate Signaling Pathway
Methotrexate primarily acts as a folate antagonist, inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, thereby interfering with DNA and RNA synthesis and leading to cell cycle arrest and apoptosis.[14][15][16]
5-Fluorouracil Signaling Pathway
5-Fluorouracil is a pyrimidine analog that, once metabolized intracellularly, exerts its anti-tumor effects through multiple mechanisms. Its active metabolites can be incorporated into both RNA and DNA, leading to dysfunction. Additionally, one of its key metabolites, fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS), leading to a depletion of thymidine (B127349) and subsequent DNA damage.[17][18] Recent studies also suggest that 5-FU can induce an anti-tumor immune response.[9]
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for an in vivo anti-tumor efficacy study, highlighting the key stages from animal model selection to data analysis. This workflow is applicable to the evaluation of both Methotrexate and 5-Fluorouracil.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vitro and in vivo antitumor activity of methotrexate conjugated to human serum albumin in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The modulation of local and systemic anti-tumor immune response induced by methotrexate nanoconjugate in murine MC38 colon carcinoma and B16 F0 melanoma tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluorouracil Effectively Depletes Tumor Induced Myeloid Derived Suppressor Cells in 4T1 Mammary Carcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vivo potentiation of 5-fluorouracil by leucovorin in murine colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. benchchem.com [benchchem.com]
- 14. ClinPGx [clinpgx.org]
- 15. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
Pteropterin Monohydrate: A Comparative Analysis of its Impact on Normal and Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteropterin, also known by its trademark Teropterin, is a folic acid conjugate characterized by the presence of three glutamic acid molecules.[1] Historically investigated as an antineoplastic agent, its mechanism of action is rooted in its role as a folic acid analog, interfering with metabolic pathways essential for cell proliferation.[2][3] This guide provides a comparative overview of the anticipated effects of Pteropterin monohydrate on normal versus cancer cells, based on the established principles of antifolate chemotherapy.
Folic acid antagonists, or antifolates, function as cytotoxic agents by disrupting key biosynthetic processes that rely on folate coenzymes.[4] The primary target for many clinically significant folate analogs is the enzyme dihydrofolate reductase (DHFR).[4][5] Inhibition of DHFR disrupts the synthesis of purines and thymidylates, essential precursors for DNA replication and repair.[2][6] This interference with DNA synthesis is particularly detrimental to rapidly dividing cells, a hallmark of cancer.[2][6]
Comparative Cytotoxicity and Cellular Effects
While direct, recent comparative studies on this compound are limited, the differential effects on normal and cancer cells can be inferred from the mechanism of action of folic acid analogs. The enhanced proliferation rate of cancer cells makes them more susceptible to agents that disrupt DNA synthesis.
Table 1: Anticipated Comparative Effects of this compound
| Parameter | Effect on Cancer Cells | Effect on Normal Cells | Rationale |
| Cell Viability (IC50) | Lower IC50 values expected | Higher IC50 values expected | Cancer cells have a higher demand for folate due to rapid proliferation, making them more sensitive to folate antagonists. |
| Apoptosis | Induction of apoptosis | Minimal induction of apoptosis at therapeutic concentrations | Disruption of DNA synthesis and repair mechanisms can trigger programmed cell death in cancer cells. |
| Cell Cycle | Arrest in S-phase | Transient and less pronounced effects on the cell cycle | Inhibition of nucleotide synthesis primarily affects the DNA synthesis (S) phase of the cell cycle. |
Experimental Protocols
To empirically determine the comparative impact of this compound, the following experimental protocols are recommended:
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of normal and cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells (e.g., a normal fibroblast line like WI-38 and a cancer cell line like HeLa or A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 1000 µM) for 48-72 hours. Include a vehicle control (the solvent used to dissolve the compound).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat normal and cancer cells with this compound at concentrations around their respective IC50 values for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Synchronize cells (e.g., by serum starvation) and then treat with this compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathway Modulation
The primary mechanism of action of folic acid analogs like this compound is the inhibition of the folate metabolic pathway.
Caption: Inhibition of Dihydrofolate Reductase by this compound.
This disruption of the folate pathway leads to a depletion of the precursors necessary for DNA synthesis, thereby halting cell proliferation.
Experimental Workflow
The following workflow outlines the process for a comprehensive comparative study.
Caption: Workflow for comparative analysis of this compound.
Conclusion
Based on its classification as a folic acid analog, this compound is expected to exhibit selective cytotoxicity towards cancer cells over normal cells. This selectivity is primarily attributed to the higher proliferative rate of malignant cells and their increased dependence on folate metabolism for DNA synthesis. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to empirically validate these anticipated differential effects and further elucidate the therapeutic potential of this compound in oncology.
References
- 1. What are FOLR1 agonists and how do they work? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Medicine: Teropterin | TIME [time.com]
- 4. Folate Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Pteropterin Monohydrate: A Comparative Guide to Dihydrofolate Reductase Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Pteropterin monohydrate's specificity for dihydrofolate reductase (DHFR), a critical enzyme in cellular metabolism and a key target in chemotherapy. By comparing its performance with established DHFR inhibitors and presenting relevant experimental data, this document serves as a valuable resource for researchers in drug discovery and development.
Introduction to Dihydrofolate Reductase and its Inhibition
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. Consequently, the inhibition of DHFR disrupts DNA replication and cell proliferation, making it an effective target for anticancer and antimicrobial agents.
Pteropterin, also known as Teropterin or pteroyl-γ-glutamyl-γ-glutamylglutamic acid, is a folic acid analog that has been investigated for its antineoplastic properties. Like other folate analogs, its mechanism of action is presumed to involve the competitive inhibition of DHFR. This guide evaluates the specificity of this compound for DHFR by comparing it with well-characterized inhibitors.
Comparative Analysis of DHFR Inhibitors
| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Reference(s) |
| Methotrexate (B535133) | Human (recombinant) | - | 3.4 pM | [1] |
| Human (CEM cells) | 4.4 nM | - | [2] | |
| Human (AGS cells) | 6.2 ± 0.9 nM | - | [3] | |
| Human (SaOS-2 cells) | 71.1 ± 1.7 nM | - | [3] | |
| L1210 Mouse Leukemia | 0.160 µM | - | [4] | |
| Neisseria gonorrhoeae | - | 13 pM | [5] | |
| Aminopterin (B17811) | Human (recombinant) | - | 3.7 pM | [2] |
| L1210 Mouse Leukemia | 0.072 µM | - | [4] | |
| Trimethoprim (B1683648) | Escherichia coli | 5.89 nM | - | [6] |
| Human (recombinant) | - | 0.5 µM (KD) |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of an inhibitor's potency. Lower values indicate higher potency. KD (dissociation constant) is a measure of binding affinity.
Signaling Pathway: Folate Metabolism and DHFR Inhibition
The following diagram illustrates the central role of DHFR in the folate metabolism pathway and the mechanism of its inhibition by folate analogs.
References
- 1. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of methotrexate binding to dihydrofolate reductase from Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trimethoprim | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Safety Operating Guide
Proper Disposal of Pteropterin Monohydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for Pteropterin monohydrate, ensuring the safety of personnel and the protection of the environment. In the absence of specific disposal data for this compound, it should be handled as a hazardous chemical waste. This guide is intended to supplement, not replace, institutional safety protocols and local, state, and federal regulations.
Immediate Safety and Hazard Profile
Key Disposal Parameters
The following table summarizes general parameters for the disposal of laboratory chemical waste, which should be applied to this compound.
| Parameter | Guideline | Citation(s) |
| Primary Disposal Method | Entrust to a licensed chemical waste disposal company or your institution's EHS program. | [2][3] |
| Waste Classification | Treat as hazardous chemical waste unless confirmed otherwise by EHS. | |
| On-site Treatment | Do not dispose of down the drain or in regular trash without written EHS approval. | [2][4] |
| Container Type | Use a compatible, leak-proof container with a screw-on cap. Plastic is often preferred over glass. | [2][5] |
| Container Labeling | Label with "Hazardous Waste," the full chemical name ("this compound"), quantity, date, and your contact information. Do not use abbreviations. | [2] |
| Storage | Store in a designated hazardous waste storage area with secondary containment. Segregate from incompatible materials. | [5][6] |
| Empty Containers | Triple-rinse with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container may be disposed of as regular trash after defacing the label. | [6] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, packaging, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container specifically for this compound waste. The container must be in good condition with no leaks.[6]
-
Solid Waste: Collect any unused or contaminated solid this compound in the designated solid waste container.[5]
-
Contaminated Materials: Any materials, such as weigh boats, pipette tips, or wipes that are contaminated with this compound, should also be placed in the designated hazardous waste container.[5]
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.
2. Packaging and Labeling:
-
Secure Sealing: Once waste is added, ensure the container is securely sealed to prevent leaks or spills.[5] Keep containers closed except when adding waste.[5]
-
Proper Labeling: Affix a hazardous waste tag to the container as soon as the first waste is added. The label must include:
3. Storage and Disposal:
-
Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure and have secondary containment to capture any potential leaks.[5]
-
Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a waste pickup.[2] Do not exceed the time or quantity limits for waste accumulation in your laboratory.[5]
-
Documentation: Complete and submit a hazardous waste information form as required by your EHS office.[2] Retain all documentation provided by the waste disposal company, including manifests, as proof of proper disposal.
4. Spill Management:
In the event of a spill, adhere to the following procedure:
-
Ensure Personal Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For significant dust, a respirator may be necessary.[1]
-
Containment: Prevent the spread of the spilled material.
-
Cleanup: Carefully sweep up the solid material, avoiding dust generation.[1] Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. benchchem.com [benchchem.com]
- 4. acs.org [acs.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Pteropterin monohydrate
This guide provides crucial safety and logistical information for the handling and disposal of Pteropterin monohydrate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling powdered chemical compounds with potential irritant properties.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a crystalline powder. Based on data for Xanthopterin monohydrate, it may cause skin, eye, and respiratory tract irritation[1]. The primary routes of exposure are inhalation of the dust and direct contact with skin and eyes. Therefore, appropriate personal protective equipment is essential to minimize risk.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Purpose |
| Torso Protection | Laboratory Coat | Fire-resistant, buttoned closed | Protects clothing and skin from chemical splashes and spills[2][3]. |
| Hand Protection | Disposable Gloves | Nitrile, powder-free. Consider double-gloving for extended handling[4]. | Prevents skin contact with the chemical. Nitrile offers good resistance to a range of chemicals[5]. |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles (indirect vents)[2]. | Protects eyes from dust particles and potential splashes[3]. |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the face during tasks with a high splash risk[2][4]. | |
| Respiratory Protection | Dust Mask/Respirator | N95-rated dust mask for handling small quantities in a well-ventilated area. A half-mask respirator may be necessary for larger quantities or poor ventilation[2][5]. | Prevents inhalation of fine powder, which may cause respiratory tract irritation[1]. |
| Foot Protection | Closed-Toe Shoes | Substantial shoes that cover the entire foot. | Protects feet from spills and dropped objects[2][5]. |
Operational Plan: Handling this compound
The following step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
1. Preparation:
- Designate a specific area for handling the compound, preferably within a fume hood or on a bench with adequate ventilation.
- Ensure all necessary PPE is available and in good condition.
- Have a chemical spill kit readily accessible.
- Prepare all necessary equipment (spatulas, weighing paper, containers) before handling the compound.
2. Donning PPE:
- Put on the lab coat and ensure it is fully buttoned.
- Don safety goggles.
- Put on the first pair of nitrile gloves. If double-gloving, put on the second pair.
- If a significant amount of dust is anticipated, wear a face shield over the goggles and an N95 respirator.
3. Weighing and Aliquoting:
- Handle the solid powder in a fume hood to minimize inhalation risk.
- Use a spatula to carefully transfer the desired amount of this compound to a tared weighing vessel.
- Avoid creating dust clouds. If dust is generated, allow it to settle within the fume hood before proceeding.
- Close the primary container tightly immediately after use.
4. Post-Handling:
- Clean all equipment and the work area thoroughly.
- Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
- Dispose of contaminated gloves and any disposable materials in the appropriate chemical waste container.
- Wash hands thoroughly with soap and water after handling the compound, even after wearing gloves[1].
prep [label="1. Preparation\n- Designate handling area\n- Assemble PPE\n- Prepare spill kit", fillcolor="#F1F3F4"];
don_ppe [label="2. Don PPE\n- Lab coat\n- Goggles/Face shield\n- Nitrile gloves\n- Respirator (if needed)", fillcolor="#F1F3F4"];
handle [label="3. Handling in Fume Hood\n- Weigh carefully\n- Avoid dust generation\n- Seal container after use", fillcolor="#FBBC05"];
clean [label="4. Post-Handling Cleanup\n- Decontaminate workspace\n- Clean equipment", fillcolor="#F1F3F4"];
doff_ppe [label="5. Doff PPE\n- Remove gloves first\n- Avoid self-contamination", fillcolor="#F1F3F4"];
wash [label="6. Personal Hygiene\n- Wash hands thoroughly", fillcolor="#34A853"];
prep -> don_ppe;
don_ppe -> handle;
handle -> clean;
clean -> doff_ppe;
doff_ppe -> wash;
}
Caption: Diagram 1: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
All waste contaminated with this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
1. Waste Segregation:
- Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be placed in a designated, sealed, and clearly labeled solid chemical waste container.
- Unused Compound: Excess or unwanted this compound should be disposed of in its original container or a suitable, labeled waste container. Do not mix with other chemical waste unless compatibility is confirmed.
- Liquid Waste: Solutions containing this compound should be collected in a labeled liquid chemical waste container.
2. Container Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
3. Storage and Disposal:
- Store waste containers in a designated, secure area away from general lab traffic.
- Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
- Never dispose of this compound down the drain or in the regular trash[6].
start [label="Waste Generation\n(Contaminated PPE, excess chemical)", fillcolor="#FBBC05"];
segregate [label="1. Segregate Waste", fillcolor="#F1F3F4"];
solid_waste [label="Solid Waste\n(Gloves, paper towels)\n-> Labeled Solid Waste Bin", shape=box, fillcolor="#FFFFFF"];
unused_chemical [label="Unused Chemical\n-> Labeled Chemical Waste Container", shape=box, fillcolor="#FFFFFF"];
label[label="2. Label Waste Container\n- 'Hazardous Waste'\n- Chemical Name\n- Hazards", fillcolor="#F1F3F4"];
store [label="3. Store Securely\n- Designated waste area", fillcolor="#F1F3F4"];
dispose [label="4. Professional Disposal\n- Contact EHS for pickup", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> segregate;
segregate -> solid_waste;
segregate -> unused_chemical;
solid_waste -> label;
unused_chemical -> label;
label -> store;
store -> dispose;
}
Caption: Diagram 2: A logical plan for the safe disposal of this compound waste.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. westlab.com.au [westlab.com.au]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
